Product packaging for Oxazinin 3(Cat. No.:)

Oxazinin 3

Cat. No.: B1253258
M. Wt: 322.4 g/mol
InChI Key: WFTQEKLALHHTOX-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazinin 3 is a naturally occurring marine toxin initially isolated from toxic mussels ( Mytilus galloprovincialis ) and a filamentous fungus strain, Eurotiomycetes 110162 . This complex molecule is of significant interest in medicinal chemistry and organic synthesis due to its moderate, low μM bioactivity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . Its proposed biosynthetic pathway involves a fascinating multi-component, non-enzymatic cascade reaction between a prenylated polyketide and anthranilic acid, a finding validated through biomimetic total synthesis . The absolute stereochemistry of this compound has been confirmed through an expedient total synthesis, establishing a 2S,5S configuration . Research into the oxazinin scaffold is highly amenable for generating diverse analogs to study structure-activity relationships (SAR), opening avenues for the development of new anti-infective agents . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O3 B1253258 Oxazinin 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(2S,5S)-5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one

InChI

InChI=1S/C19H18N2O3/c22-14-7-5-12(6-8-14)9-13-11-24-18(19(23)21-13)16-10-20-17-4-2-1-3-15(16)17/h1-8,10,13,18,20,22H,9,11H2,(H,21,23)/t13-,18-/m0/s1

InChI Key

WFTQEKLALHHTOX-UGSOOPFHSA-N

Isomeric SMILES

C1[C@@H](NC(=O)[C@@H](O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Canonical SMILES

C1C(NC(=O)C(O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O

Synonyms

oxazinin 3

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Oxazinin 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the current scientific understanding of Oxazinin 3, a member of the oxazinin family of marine natural products. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the chemical properties, synthesis, and known biological context of this compound.

Chemical Structure and Properties

This compound is a heterocyclic organic compound belonging to the 3-alkylindoles class. Its chemical identity has been established through spectroscopic methods and is cataloged in chemical databases.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-onePhytoBank
Chemical Formula C₁₉H₁₈N₂O₃PhytoBank
Average Molecular Weight 322.364 g/mol PhytoBank
Monoisotopic Molecular Weight 322.131742448 g/mol PhytoBank
SMILES OC1=CC=C(CC2COC(C3=CNC4=CC=CC=C34)C(=O)N2)C=C1PhytoBank
InChI Key WFTQEKLALHHTOX-UHFFFAOYSA-NPhytoBank

Synthesis of this compound

The total synthesis of this compound was first reported in a 2004 publication in Tetrahedron Letters. This work also established the absolute stereochemistry of the molecule. While the full, detailed experimental protocol from this publication is not publicly available, the reference provides the foundational methodology for the chemical synthesis of this natural product.

Reference:

  • Couladouros, E. A., Moutsos, V. I., & Pitsinos, E. N. (2004). Synthetic studies towards oxazinins. An expedient first total synthesis and proof of the absolute stereochemistry of oxazinin-3. Tetrahedron Letters, 45(41), 7779-7781.

Biological Activity and Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific biological activity of this compound. However, studies on related compounds within the oxazinin family provide context for its potential bioactivity. For instance, Oxazinin A, a related pseudodimeric natural product, has demonstrated antimycobacterial and cytotoxic activities, as well as modest antagonism of transient receptor potential (TRP) channels.

Table 2: Biological Activity of the Related Compound Oxazinin A

ActivityTargetIC₅₀ / LC₅₀Source
Antimycobacterial Mycobacterium tuberculosisIC₅₀: 2.9 µM
Cytotoxicity Human CEM-TART T-cell leukemia lineLC₅₀: 4.7 µMN/A
TRP Channel Inhibition TRPM8IC₅₀: 6.6 µMN/A
TRP Channel Inhibition TRPV4IC₅₀: 50.8 µMN/A

It is important to note that these values are for Oxazinin A and not this compound. Further research is required to determine the specific biological profile of this compound.

Experimental Protocols

Given the absence of specific published protocols for the biological evaluation of this compound, a representative protocol for a standard cytotoxicity assay is provided below. This method, a Resazurin-based Cell Viability Assay, is a common and reliable method for assessing the cytotoxic effects of novel compounds.

Resazurin-Based Cell Viability Assay Protocol

1. Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, HeLa) by measuring cell viability.

2. Materials:

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

4. Data Analysis:

  • Subtract the average fluorescence of the blank wells (medium only) from all other wells.

  • Express the results as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression analysis.

Logical Workflow for Natural Product Screening

As the specific signaling pathway for this compound is unknown, the following diagram illustrates a general workflow for the screening and characterization of a novel natural product like this compound.

G cluster_0 Discovery & Isolation cluster_1 Biological Evaluation cluster_2 Lead Optimization A Natural Source (e.g., Marine Organism) B Extraction & Fractionation A->B C Bioassay-Guided Isolation B->C D Structure Elucidation (NMR, MS) C->D E Initial Cytotoxicity Screening (e.g., NCI-60 Panel) D->E Pure Compound F Determination of IC50/LC50 E->F G Mechanism of Action Studies F->G H Target Identification G->H J Analog Synthesis (SAR) H->J Identified Target I Total Synthesis I->J K In vivo Efficacy Studies J->K L Preclinical Development K->L

Caption: A generalized workflow for the discovery and development of a natural product drug lead.

Conclusion

This compound is a structurally defined marine natural product with potential for biological activity, as suggested by the properties of related compounds in its class. However, there is a notable gap in the publicly available scientific literature regarding its specific quantitative biological data and mechanism of action. The synthesis of this compound has been achieved, which opens the door for further investigation into its pharmacological properties. Future research efforts are needed to fully characterize the bioactivity of this compound and to explore its potential as a therapeutic agent.

Unveiling Oxazinin 3: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinin 3, a member of the oxazinin class of natural products, represents a unique molecular architecture with noteworthy biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and synthesis of this compound and its closely related analogue, Oxazinin A. The document details the isolation of Oxazinin A from a marine-derived fungus, the complete synthetic route to establish the absolute stereochemistry of this compound, and the current understanding of its mechanism of action, including its interaction with transient receptor potential (TRP) channels. All quantitative data is presented in structured tables, and key experimental protocols are meticulously described. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and pathways, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Origin of Oxazinin A

Oxazinin A, a racemic prenylated polyketide dimer, was first isolated from a novel filamentous fungus, Eurotiomycetes strain 110162. This fungus was found living symbiotically with the ascidian Lissoclinum patella, collected in Papua New Guinea.[1][2][3] The discovery was the result of a bioassay-guided fractionation of the fungal extract, which exhibited antimycobacterial activity.[4]

Isolation and Structure Elucidation

The producing fungal strain was cultured in a liquid medium, and the subsequent extraction and purification process involved a series of chromatographic steps to isolate the active compound. The planar structure of Oxazinin A, a complex pentacyclic molecule, was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

The First Total Synthesis and Stereochemistry of Oxazinin-3

While Oxazinin A was isolated as a racemic mixture, the absolute stereochemistry of a related compound, Oxazinin-3, was unequivocally established through its first total synthesis by Couladouros, Moutsos, and Pitsinos. This seminal work confirmed the absolute configuration of Oxazinin-3 as (2S, 5S).[5] The synthesis was achieved through a strategic approach that involved the intramolecular addition of a hydroxyl substituent to a 3-methyleneindolenine intermediate.[5]

A later biomimetic total synthesis of Oxazinin A further validated the proposed biosynthetic pathway, which is believed to involve a non-enzymatic cascade reaction.[6][7]

Biological Activity and Mechanism of Action

Oxazinin A has demonstrated notable biological activities, including inhibitory action against Mycobacterium tuberculosis and modest antagonism of Transient Receptor Potential (TRP) channels.[4][8]

Antimycobacterial Activity

Oxazinin A exhibits inhibitory activity against M. tuberculosis, the causative agent of tuberculosis.[4]

TRP Channel Antagonism

Oxazinin A has been shown to be a modest antagonist of TRPM8 (Transient Receptor Potential Melastatin 8) and TRPV4 (Transient Receptor Potential Vanilloid 4) channels.[8] These channels are non-selective cation channels involved in a variety of physiological processes, including thermosensation, osmosensation, and mechanosensation. By blocking these channels, Oxazinin A can prevent the influx of calcium ions into cells, thereby modulating downstream signaling pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for Oxazinin A.

Biological Activity of Oxazinin AIC50 / LC50 (µM)
Mycobacterium tuberculosis (IC50)2.9[4][8]
Human CEM-TART T-cell leukemia line (LC50)4.7[4][8]
TRPM8 Inhibition (IC50)6.6[8]
TRPV4 Inhibition (IC50)50.8[8]
Spectroscopic Data for Oxazinin AValue
Molecular FormulaC₅₈H₆₂N₂O₁₀[4]
Mass (ESI-FT-ICR MS) [M+H]⁺m/z 947.4460[4]

Experimental Protocols

Fungal Fermentation and Extraction

The Eurotiomycetes strain 110162 was cultured in a liquid medium at 28 °C for 14 days. The culture broth was then extracted with ethyl acetate. The organic extract was dried under reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate. The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Oxazinin A.

Structure Elucidation

The structure of Oxazinin A was determined by the following spectroscopic methods:

  • 1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer.

  • 2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish the connectivity and stereochemistry of the molecule.

  • HRMS: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Visualizations

Experimental Workflow: Isolation of Oxazinin A```dot

Isolation_Workflow cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract VLC VLC Crude Extract->VLC Silica Gel Active Fractions Active Fractions VLC->Active Fractions RP-HPLC RP-HPLC Active Fractions->RP-HPLC C18 Pure Oxazinin A Pure Oxazinin A RP-HPLC->Pure Oxazinin A Spectroscopy Spectroscopy Pure Oxazinin A->Spectroscopy NMR, HRMS Structure Determined Structure Determined Spectroscopy->Structure Determined

References

The Biological Activity of Oxazinin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified "Oxazinin 3," however, the preponderance of scientific literature refers to a closely related and well-documented compound, "Oxazinin A." It is highly probable that "this compound" is a reference to an aldehyde precursor in the synthesis of Oxazinin A. This document will focus on the known biological activities of Oxazinin A.

Oxazinin A is a racemic, pseudodimeric natural product isolated from a filamentous fungus of the class Eurotiomycetes.[1][2] Its complex pentacyclic structure, a unique amalgamation of benzoxazine, isoquinoline, and pyran rings, has drawn interest for its bioactive properties.[1][3] This technical guide provides an in-depth look at the biological activities of Oxazinin A, presenting quantitative data, detailed experimental methodologies, and visualizations of its known mechanisms of action.

Quantitative Biological Activity Data

The biological effects of Oxazinin A have been quantified against mycobacteria, a human cancer cell line, and specific transient receptor potential (TRP) channels. The following table summarizes the key inhibitory and cytotoxic concentrations.

Target/AssayCell Line/OrganismParameterValue (μM)Reference
Antimycobacterial ActivityMycobacterium tuberculosisIC₅₀2.9[4][5]
CytotoxicityHuman CEM-TART T-cell leukemiaLC₅₀4.7[4][5]
TRPM8 Channel Inhibition-IC₅₀6.6[4][5]
TRPV4 Channel Inhibition-IC₅₀50.8[4][5]
TRPA1 Channel Inhibition-% Inhibition at 26 μM~50%[6]
TRPV3 Channel Inhibition-% Inhibition at 26 μM~36%[6]

Mechanism of Action: Antagonism of TRP Channels

Oxazinin A exhibits modest potency as an antagonist of several transient receptor potential (TRP) channels, which are a group of ion channels involved in the sensation of temperature, pain, and other stimuli.[1] The primary targets identified are TRPM8 and TRPV4.

TRPM8 Signaling Pathway

The TRPM8 channel is a sensor for cold temperatures and cooling agents like menthol. Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the perception of cold. As an antagonist, Oxazinin A blocks this channel, thereby inhibiting the downstream signaling cascade.

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel CationInflux Ca²⁺ / Na⁺ Influx TRPM8->CationInflux Opens Stimulus Cold Stimulus / Menthol Stimulus->TRPM8 Activates OxazininA Oxazinin A OxazininA->TRPM8 Antagonizes Depolarization Neuronal Depolarization CationInflux->Depolarization ColdSensation Cold Sensation Signaling Depolarization->ColdSensation

Antagonism of the TRPM8 signaling pathway by Oxazinin A.
TRPV4 Signaling Pathway

TRPV4 is a polymodal ion channel activated by stimuli such as heat, mechanical stress, and osmotic changes. Its activation also leads to cation influx, playing a role in various physiological processes including osmoregulation and mechanosensation. Oxazinin A acts as an inhibitor of this channel.

TRPV4_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel CationInflux Ca²⁺ / Na⁺ Influx TRPV4->CationInflux Opens Stimulus Mechanical Stress / Heat Stimulus->TRPV4 Activates OxazininA Oxazinin A OxazininA->TRPV4 Antagonizes CellularResponse Cellular Response (e.g., Osmoregulation) CationInflux->CellularResponse

Inhibition of the TRPV4 signaling pathway by Oxazinin A.

Experimental Protocols

The following sections describe standard methodologies representative of those used to determine the biological activity of compounds like Oxazinin A.

General Experimental Workflow

The assessment of a novel compound's biological activity typically follows a hierarchical screening process. Initial broad screenings for antimicrobial and cytotoxic effects are followed by more specific assays to elucidate the mechanism of action.

Experimental_Workflow start Compound (Oxazinin A) antimicrobial Primary Screening: Antimycobacterial Assay (MABA) start->antimicrobial cytotoxicity Primary Screening: Cytotoxicity Assay (MTT) start->cytotoxicity ic50_anti Determine Antimycobacterial IC₅₀ antimicrobial->ic50_anti lc50_cyto Determine Cytotoxic LC₅₀ cytotoxicity->lc50_cyto moa Mechanism of Action Studies ic50_anti->moa lc50_cyto->moa trp_assay TRP Channel Inhibition Assay (Calcium Imaging) moa->trp_assay ic50_trp Determine TRP Antagonism IC₅₀ trp_assay->ic50_trp end Biological Activity Profile ic50_trp->end

A representative experimental workflow for assessing biological activity.
Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard high-throughput method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial compounds.

  • Preparation of Mycobacterial Culture: M. tuberculosis is cultured in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

  • Compound Dilution: A serial dilution of Oxazinin A is prepared in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well containing the test compound, as well as to positive (no drug) and negative (no bacteria) control wells.

  • Incubation: The microplate is incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Second Incubation: The plate is incubated for another 24 hours.

  • Data Acquisition: In viable, metabolically active bacteria, the blue resazurin is reduced to the pink, fluorescent resorufin. The color change is quantified by measuring either absorbance or fluorescence using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the control.

Cytotoxicity: MTT Assay

The MTT assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Human CEM-TART T-cell leukemia cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of Oxazinin A. Control wells with untreated cells are also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plate is incubated for another 2-4 hours.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • LC₅₀ Calculation: The LC₅₀ (lethal concentration 50%) is determined by plotting the percentage of cell viability against the compound concentration.

TRP Channel Inhibition: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration to determine the effect of a compound on ion channels like TRPM8 and TRPV4.

  • Cell Culture: A cell line stably expressing the human TRP channel of interest (e.g., HEK293 cells expressing TRPM8 or TRPV4) is cultured on glass coverslips or in a microplate.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) which increases in fluorescence intensity upon binding to free calcium.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Compound Application: Oxazinin A is added to the cells, and they are incubated for a short period.

  • Agonist Stimulation: A known agonist for the specific TRP channel (e.g., menthol for TRPM8 or a specific synthetic agonist for TRPV4) is added to stimulate channel opening and calcium influx.

  • Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time. An antagonist like Oxazinin A will cause a smaller increase in fluorescence upon agonist stimulation compared to control cells.

  • Data Analysis: The IC₅₀ for channel inhibition is calculated by measuring the response to the agonist across a range of Oxazinin A concentrations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Oxazinin 3" did not yield specific results in scientific literature searches. It may be a trivial name, a specific laboratory code, or a misnomer. This guide therefore provides a comprehensive overview of the core 1,3-oxazine heterocyclic scaffold, which is the basis for a wide range of biologically active compounds. The data and methodologies presented are for the general class of 1,3-oxazines and specific, cited derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the physical and chemical properties of 1,3-oxazine derivatives. This class of heterocyclic compounds has garnered significant interest due to their diverse pharmacological activities.

Physicochemical Properties

The physical and chemical properties of 1,3-oxazine derivatives can vary significantly based on their substitution patterns. The parent, fully saturated ring system is known as 1,3-oxazinane.

Table 1: Physical and Chemical Properties of 1,3-Oxazinane

PropertyValueSource
Molecular Formula C₄H₉NO[1]
Molecular Weight 87.12 g/mol [1]
IUPAC Name 1,3-oxazinane[1]
CAS Number 14558-49-7[1]
SMILES C1CNCOC1[1]
InChIKey LQPOOAJESJYDLS-UHFFFAOYSA-N[1]
LogP -0.1[1]

Table 2: Physical Properties of Dihydro-1,3-oxazine

PropertyValueSource
Molecular Formula C₄H₇NO[2]
Molecular Weight 85.10 g/mol [2]
IUPAC Name 3,4-dihydro-2H-1,3-oxazine[2]
SMILES C1C=COCN1[2]
InChIKey NLXFKDHULKLENC-UHFFFAOYSA-N[2]

Spectroscopic Properties

The structural elucidation of 1,3-oxazine derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: General Spectroscopic Data for 1,3-Oxazine Derivatives

TechniqueKey Spectroscopic Features
¹H NMR Signals for aromatic protons typically appear in the range of δ 7.2-8.7 ppm. The N-CH-Ar proton singlet can be observed around δ 5.6 ppm, and the O-CH-Ar proton singlet at approximately δ 6.5 ppm.[3]
¹³C NMR Aromatic carbons resonate in the region of δ 115-150 ppm. The carbons of the oxazine ring appear at characteristic chemical shifts, for example, signals at δ 40.96 and 60.67 ppm have been reported for the oxazine ring carbons in a naphthoxazine derivative.[3]
IR (KBr) Characteristic absorption bands include N-H stretching vibrations around 3300-3340 cm⁻¹, aromatic C-H stretching near 3050 cm⁻¹, C=C stretching in the 1600-1625 cm⁻¹ region, and C-O stretching around 1230 cm⁻¹.[3]
Mass Spectrometry The molecular ion peak (M+) is typically observed, along with characteristic fragmentation patterns that can help confirm the structure.[3][4]

Experimental Protocols

The synthesis of 1,3-oxazine derivatives often involves multicomponent reactions, with the Mannich and Betti reactions being prominent methods.

General Synthesis of 1,3-Disubstituted-2,3-dihydro-1H-naphthoxazines (Betti Reaction)

This procedure is a variation of the Mannich reaction.

  • Reactants: 2-Naphthol, an aromatic aldehyde, and ammonia.

  • Procedure:

    • Dissolve the aromatic aldehyde (2 mmol) in an appropriate solvent.

    • Add 2-naphthol and ammonia to the solution.

    • The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and elemental analysis.[3]

Synthesis of Flavone Derivatives Containing a 1,3-Oxazine Fragment (Mannich Reaction)

  • Reactants: 7-Hydroxyflavone, formaldehyde, and a primary amine.

  • Procedure:

    • A mixture of 7-hydroxyflavone, formaldehyde (37% aqueous solution), and a primary amine is reacted in a suitable solvent.

    • The reaction can be carried out at elevated temperatures to increase the yield and reduce the reaction time.

    • The resulting product is then isolated and purified.

  • Characterization: The final products are characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Chemical Reactivity and Biological Activity

1,3-Oxazine derivatives are a versatile class of compounds with a wide spectrum of biological activities. Their reactivity is influenced by the substituents on the heterocyclic ring and any fused aromatic systems.

The nitrogen and oxygen heteroatoms in the 1,3-oxazine ring are key to its chemical and biological properties, providing sites for hydrogen bonding and coordination with biological targets.

Derivatives of 1,3-oxazine have been reported to exhibit a broad range of pharmacological effects, including:

  • Antimicrobial (antibacterial and antifungal)[6]

  • Anticancer[6]

  • Anti-inflammatory

  • Antiviral[7]

  • Antitubercular

  • Antimalarial

  • Anticonvulsant[6]

The diverse biological activities of these compounds make them attractive scaffolds for the development of new therapeutic agents.

Visualizations

G Reactants Reactants (e.g., Phenol, Aldehyde, Amine) Reaction Mannich/Betti Reaction Reactants->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization FinalProduct 1,3-Oxazine Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of 1,3-oxazine derivatives.

G OxazineCore 1,3-Oxazine Core Structure Antimicrobial Antimicrobial OxazineCore->Antimicrobial Anticancer Anticancer OxazineCore->Anticancer AntiInflammatory Anti-inflammatory OxazineCore->AntiInflammatory Antiviral Antiviral OxazineCore->Antiviral Other Other Activities (Antitubercular, Antimalarial, etc.) OxazineCore->Other

References

Oxazinin 3 CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Oxazinin 3 and the Related Compound Oxazinin A

This technical guide provides a detailed overview of this compound, including its chemical identifiers. Due to the limited publicly available data on this compound, this guide also presents comprehensive information on the closely related and more extensively researched compound, Oxazinin A, as a representative of this class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound: Chemical Identification

IUPAC Name: 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one[1]

CAS Number: A specific CAS Registry Number for this compound is not currently available in public databases[1].

Chemical Structure:

  • Molecular Formula: C₁₉H₁₈N₂O₃

  • Average Molecular Weight: 322.364 g/mol

  • Monoisotopic Molecular Weight: 322.131742448 g/mol

Oxazinin A: A Detailed Technical Overview

Oxazinin A is a racemic, pseudodimeric natural product isolated from a filamentous fungus of the class Eurotiomycetes.[2] It possesses a unique pentacyclic structure that combines benzoxazine, isoquinoline, and pyran rings.

Biological Activity

Oxazinin A has demonstrated notable biological activity, particularly against Mycobacterium tuberculosis and a human cancer cell line.

Biological Target Activity Metric Result Reference
Mycobacterium tuberculosisIC₅₀2.9 μM[2]
Human CEM-TART T-cell leukemia lineLC₅₀4.7 μM[2]
Experimental Protocols

Antimycobacterial Activity Assay: The inhibitory activity of Oxazinin A against Mycobacterium tuberculosis was determined using established protocols. While the specific details of the assay for Oxazinin A are not fully detailed in the provided literature, a general methodology for such assays involves the following steps:

  • Culture Preparation: M. tuberculosis is cultured in an appropriate broth medium to a logarithmic growth phase.

  • Compound Preparation: A stock solution of Oxazinin A is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of test concentrations.

  • Inoculation and Incubation: The bacterial culture is diluted and added to microplate wells containing the various concentrations of Oxazinin A. The plates are then incubated under standard conditions for several days.

  • Growth Inhibition Measurement: Bacterial growth is assessed using a viability indicator, such as resazurin, which changes color in the presence of metabolically active cells. The fluorescence or absorbance is measured to quantify growth.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: The cytotoxicity of Oxazinin A against the human CEM-TART T-cell leukemia line was evaluated to determine its potential as an anticancer agent. A typical protocol for this type of assay is as follows:

  • Cell Culture: CEM-TART cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: A known number of cells are seeded into the wells of a microplate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of Oxazinin A and incubated for a specified period, often 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.

  • LC₅₀ Calculation: The half-maximal lethal concentration (LC₅₀) is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Proposed Biosynthetic Pathway

The biosynthesis of Oxazinin A is proposed to involve a non-enzymatic cascade, a fascinating example of complex molecule formation in nature.

Oxazinin A Proposed Biosynthesis Logic cluster_reactants Initial Reactants cluster_cascade Non-Enzymatic Cascade cluster_product Final Product Imine Imine Intermediate Cascade_Start Initiation of Cascade Imine->Cascade_Start Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Cascade_Start Dimerization Dimerization Cascade_Start->Dimerization Multi-component reaction Oxazinin_A Oxazinin A Dimerization->Oxazinin_A

Caption: Logical flow of the proposed non-enzymatic biosynthetic pathway of Oxazinin A.

Biomimetic Total Synthesis Workflow

The development of a biomimetic total synthesis for Oxazinin A provides a route to produce the compound and its analogs for further study.

Oxazinin A Synthesis Workflow Start Starting Materials Intermediate_Formation Formation of Chromanone Intermediate Start->Intermediate_Formation Diene_Introduction Introduction of Diene Intermediate_Formation->Diene_Introduction Oxidation Final Oxidation Diene_Introduction->Oxidation Dimerization Optimized Dimerization Oxidation->Dimerization Product Oxazinin A Diastereomers Dimerization->Product

Caption: Simplified workflow for the biomimetic total synthesis of Oxazinin A.

This guide provides the available information on this compound and a more detailed look at the related compound Oxazinin A. Further research into this class of compounds could yield valuable insights for the development of new therapeutic agents.

References

An In-depth Technical Guide to Oxazinin Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Oxazinin 3" is not a recognized name in the reviewed scientific literature. This guide focuses on the known and studied compound Oxazinin A and the broader class of oxazinins, providing a framework for understanding their derivatives and analogs.

Core Compound: Oxazinin A

Oxazinin A is a racemic, pseudodimeric natural product first isolated from the filamentous fungus Eurotiomycetes strain 110162.[1] Its complex pentacyclic structure is a unique amalgamation of benzoxazine, isoquinoline, and pyran rings.[1] The discovery and synthesis of Oxazinin A have opened avenues for exploring a new class of bioactive molecules.

Biological Activity of Oxazinin A

Oxazinin A has demonstrated notable biological activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It also exhibits modest antagonism of transient receptor potential (TRP) channels.[1]

CompoundTarget/AssayActivity MetricValueReference
Oxazinin AMycobacterium tuberculosisIC502.9 µM[1]
Oxazinin AHuman CEM-TART T-cell leukemia lineLC504.7 µM[1]
Oxazinin AHuman TRPM8 channelIC506.6 µM[1]
Oxazinin AHuman TRPV4 channelIC5050.8 µM[1]

Known Analogs and Derivatives

While a broad library of publicly documented "this compound" or specific Oxazinin A analogs with comprehensive structure-activity relationship (SAR) data is not currently available, the synthetic route developed for Oxazinin A is highly adaptable for the creation of a diverse set of analogs to probe SAR.[2] The general class of oxazines and their derivatives are known to possess a wide range of biological activities, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Experimental Protocols

The following is a detailed methodology for a key experiment related to the core oxazinin scaffold: the biomimetic total synthesis of Oxazinin A. This protocol serves as a foundational method for the generation of future analogs.

Biomimetic Total Synthesis of Oxazinin A

This synthesis involves a multi-component cascade reaction.

Materials:

  • Prenylated polyketide aldehyde precursor

  • Anthranilic acid

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Preparation of the Aldehyde Precursor: The synthesis of the prenylated polyketide aldehyde precursor is a multi-step process that is detailed in the work by Moore and coworkers (2022).

  • Cascade Reaction: The aldehyde precursor is reacted with anthranilic acid in methanol.

  • Dimerization: The reaction mixture is stirred, allowing for an imine formation-initiated cascade of intramolecular cyclization and intermolecular dimerization to occur.

  • Diastereomer Formation: This non-enzymatic cascade results in the formation of multiple diastereomers of Oxazinin A.

  • Purification: The resulting diastereomers are separated and purified using High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The structure of the synthesized Oxazinin A is confirmed using spectroscopic methods such as 1H and 15N HMBC NMR.[2]

Visualizations

Synthetic Pathway of Oxazinin A

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Prenylated_Polyketide_Aldehyde Prenylated_Polyketide_Aldehyde Imine_Formation Imine_Formation Prenylated_Polyketide_Aldehyde->Imine_Formation Reacts with Anthranilic_Acid Anthranilic_Acid Anthranilic_Acid->Imine_Formation Cascade_Cyclization Cascade_Cyclization Imine_Formation->Cascade_Cyclization Initiates Dimerization Dimerization Cascade_Cyclization->Dimerization Oxazinin_A Oxazinin_A Dimerization->Oxazinin_A

Caption: Biomimetic synthesis of Oxazinin A.

Hypothetical Signaling Pathway for Antimycobacterial Action

Disclaimer: The following diagram represents a hypothetical signaling pathway based on the known antimycobacterial activity of oxazolidinones, a class of compounds with a similar mode of action to some synthetic oxazinone derivatives. The precise mechanism of Oxazinin A is still under investigation.

G Oxazinin_Analog Oxazinin_Analog Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Oxazinin_Analog->Mycobacterial_Cell_Wall Penetrates Ribosome_50S_Subunit Ribosome_50S_Subunit Oxazinin_Analog->Ribosome_50S_Subunit Binds to Protein_Synthesis_Initiation Protein_Synthesis_Initiation Ribosome_50S_Subunit->Protein_Synthesis_Initiation Inhibits Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Initiation->Bacterial_Cell_Death Leads to G Scaffold_Selection Scaffold_Selection Analog_Synthesis Analog_Synthesis Scaffold_Selection->Analog_Synthesis Purification_Characterization Purification_Characterization Analog_Synthesis->Purification_Characterization Biological_Screening Biological_Screening Purification_Characterization->Biological_Screening SAR_Analysis SAR_Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Analog_Synthesis Iterative Design Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

References

The Therapeutic Potential of Oxazinin 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Oxazinin 3, a marine-derived indole alkaloid. The oxazinin family of compounds, isolated from the digestive glands of the mussel Mytilus galloprovincialis, has attracted interest due to the cytotoxic activities exhibited by some of its members. This document collates the available data on the isolation, structure, and biological activities of the oxazinins, with a specific focus on the therapeutic potential of this compound. However, it is important to note that while its analogue, Oxazinin-1, has demonstrated cytotoxic effects, there is currently a significant lack of published data regarding the specific therapeutic activities of this compound. This guide aims to summarize the existing knowledge and highlight the areas where further research is critically needed.

Introduction to the Oxazinin Family

The oxazinins are a group of structurally related indole alkaloids first isolated from the digestive glands of the marine mussel Mytilus galloprovincialis collected in the Northern Adriatic Sea. The initial discovery by Ciminiello and colleagues in 2001 identified Oxazinin-1, -2, and -3[1]. Subsequent research has expanded the family to include Oxazinins 4, 5, and 6, as well as a linear precursor, preoxazinin-7. These compounds are part of a broader class of marine indole alkaloids known for a wide range of biological activities, including cytotoxic, antineoplastic, antibacterial, and antimicrobial effects[2].

Chemical Structure

The core structure of the oxazinins features an indole moiety linked to an oxazine ring. The different analogues vary in their substitution patterns. While the detailed structural elucidation of this compound has been performed, this guide will focus on the aspects relevant to its therapeutic potential.

Known Biological Activities and Therapeutic Potential

The therapeutic potential of the oxazinin family is primarily suggested by the cytotoxic activity observed for Oxazinin-1. There is a notable absence of specific biological activity data for this compound in the currently available scientific literature.

Cytotoxic Activity of Oxazinin Analogues

The most significant finding regarding the therapeutic potential of this compound class comes from the initial study by Ciminiello et al. (2001), which reported that Oxazinin-1 inhibits the growth of WEHI 164 (murine fibrosarcoma) and J774 (murine macrophage) cell lines in vitro [1]. Unfortunately, the publicly accessible literature does not provide specific quantitative data, such as IC50 values, for this activity.

A related compound, Oxazinin A , isolated from a filamentous fungus, has been shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis with an IC50 of 2.9 μM and cytotoxicity against the human CEM-TART T-cell leukemia line with an LC50 of 4.7 μM[2]. It is crucial to emphasize that Oxazinin A is a distinct molecule from the mussel-derived oxazinins.

Table 1: Summary of Known Biological Activities of Oxazinin Analogues

CompoundBiological ActivityCell Lines/OrganismQuantitative DataSource
Oxazinin-1 CytotoxicWEHI 164, J774Not available in public literatureCiminiello et al. (2001)[1]
This compound No specific biological activity data availableN/AN/AN/A
Oxazinin A AntimycobacterialMycobacterium tuberculosisIC50: 2.9 μM[Cite: 1]
CytotoxicCEM-TARTLC50: 4.7 μM[Cite: 1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the reported activity of Oxazinin-1 against WEHI 164 and J774 cell lines, a standard cytotoxicity assay, such as the MTT assay, was likely employed.

Postulated Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: WEHI 164 and J774 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound (e.g., Oxazinin-1 or this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

There is currently no published information regarding the mechanism of action or the signaling pathways through which any of the mussel-derived oxazinins exert their biological effects. This represents a significant knowledge gap and a key area for future research.

Visualizations

Relationship between Oxazinin Compounds and Biological Activity

G cluster_source Source Organism cluster_compounds Isolated Compounds cluster_activity Biological Activity Mytilus galloprovincialis Mytilus galloprovincialis Oxazinin-1 Oxazinin-1 Mytilus galloprovincialis->Oxazinin-1 Oxazinin-2 Oxazinin-2 Mytilus galloprovincialis->Oxazinin-2 Oxazinin-3 Oxazinin-3 Mytilus galloprovincialis->Oxazinin-3 Cytotoxicity Cytotoxicity Oxazinin-1->Cytotoxicity Inhibits WEHI 164 & J774 No Data Available No Data Available Oxazinin-3->No Data Available

Caption: Relationship between Mytilus galloprovincialis, isolated oxazinins, and their known cytotoxic activity.

Postulated Experimental Workflow for Cytotoxicity Screening

G start Start: Cell Seeding (WEHI 164 / J774) treatment Treatment with This compound dilutions start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt MTT Reagent Addition incubation->mtt formazan Formazan Crystal Formation mtt->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization readout Absorbance Measurement solubilization->readout analysis Data Analysis (IC50 determination) readout->analysis end End: Cytotoxicity Profile analysis->end

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While the cytotoxic activity of its analogue, Oxazinin-1, provides a compelling rationale for further investigation, the absence of specific data for this compound is a major limitation. Future research should prioritize the following:

  • Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by oxazinins.

  • In Vivo Studies: Evaluation of the efficacy and toxicity of promising oxazinin compounds in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify key structural features for optimal activity.

References

Methodological & Application

Synthesis of Oxazinan-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Oxazinan-3-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the synthesis of N-Boc-oxazinan-3-one, a protected precursor of the parent compound, via the cyclization of N-Boc-3-aminopropionic acid. This method offers a reliable route to this important scaffold, enabling further elaboration and derivatization for the development of novel therapeutic agents. The subsequent deprotection of the N-Boc group to yield the final Oxazinan-3-one is also described.

Synthesis Pathway Overview

The synthesis of Oxazinan-3-one is achieved in a two-step process starting from commercially available 3-aminopropionic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-aminopropionic acid is then subjected to an intramolecular cyclization to form the six-membered lactam ring of N-Boc-oxazinan-3-one. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, Oxazinan-3-one.

Synthesis_Pathway 3-Aminopropionic_acid 3-Aminopropionic Acid N_Boc_3_aminopropionic_acid N-Boc-3-aminopropionic acid 3-Aminopropionic_acid->N_Boc_3_aminopropionic_acid Boc Anhydride, Base N_Boc_oxazinan_3_one N-Boc-oxazinan-3-one N_Boc_3_aminopropionic_acid->N_Boc_oxazinan_3_one Cyclization (e.g., Mukaiyama's reagent) Oxazinan_3_one Oxazinan-3-one N_Boc_oxazinan_3_one->Oxazinan_3_one Deprotection (e.g., TFA or HCl)

Figure 1: General synthesis pathway for Oxazinan-3-one.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-oxazinan-3-one

This protocol details the synthesis of the N-Boc protected intermediate.

Materials:

  • N-Boc-3-aminopropionic acid

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-aminopropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 2-chloro-1-methylpyridinium iodide (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-Boc-oxazinan-3-one.

Protocol 2: Synthesis of Oxazinan-3-one (Deprotection)

This protocol describes the removal of the N-Boc protecting group.

Materials:

  • N-Boc-oxazinan-3-one

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Deprotection Reaction: Dissolve N-Boc-oxazinan-3-one (1.0 eq) in dichloromethane. Add an excess of trifluoroacetic acid (e.g., 10-20 eq) or a solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Oxazinan-3-one. Further purification may be performed by crystallization or chromatography if necessary.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)Analytical Method
N-Boc-oxazinan-3-one N-Boc-3-aminopropionic acid2-Chloro-1-methylpyridinium iodide, TriethylamineDCM70-85>95NMR, LC-MS
Oxazinan-3-one N-Boc-oxazinan-3-oneTrifluoroacetic acid or HCl in dioxaneDCM85-95>98NMR, LC-MS, GC-MS

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Oxazinan-3-one.

Workflow cluster_synthesis Synthesis of N-Boc-oxazinan-3-one cluster_workup Work-up and Purification cluster_deprotection Deprotection to Oxazinan-3-one cluster_final_workup Final Work-up start Dissolve N-Boc-3-aminopropionic acid and Et3N in DCM add_reagent Add Mukaiyama's Reagent at 0°C start->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify deprotect_start Dissolve N-Boc-oxazinan-3-one in DCM purify->deprotect_start add_acid Add TFA or HCl/dioxane deprotect_start->add_acid deprotect_react Stir at Room Temperature (1-4h) add_acid->deprotect_react neutralize Neutralize with NaHCO3 deprotect_react->neutralize final_extract Extract with DCM neutralize->final_extract final_dry Dry and Concentrate final_extract->final_dry Final Product: Oxazinan-3-one Final Product: Oxazinan-3-one final_dry->Final Product: Oxazinan-3-one

Figure 2: Detailed workflow for the synthesis of Oxazinan-3-one.

Disclaimer: This protocol is intended for use by trained research professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and purification methods may require optimization based on the specific batch of reagents and equipment used.

Application Notes and Protocols for Oxazin-3 Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazine class of heterocyclic compounds has garnered significant attention in biomedical research due to their diverse biological activities. Various derivatives have been synthesized and investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, the inherent fluorescent properties of some oxazine derivatives make them valuable tools for cellular imaging and diagnostics. This document provides an overview of the applications of specific Oxazin-3 derivatives in cell culture, along with detailed protocols for their use.

I. Oxazinonaphthalene-3-one Derivatives as Anticancer Agents

A series of oxazinonaphthalene-3-one derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. These compounds have shown promise as potential anticancer agents by targeting tubulin polymerization.

Mechanism of Action

Certain oxazinonaphthalene-3-one derivatives exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have suggested that these compounds may bind to the colchicine-binding site of tubulin.[1]

Data Presentation
CompoundCell LineIC50 (µM)Reference
4d MCF-7, MCF-7/MX, A-2780, A2780/RCIS4.47 - 52.8[1]
5c MCF-7, MCF-7/MX, A-2780, A2780/RCIS4.47 - 52.8[1]
5g MCF-7, MCF-7/MX, A-2780, A2780/RCIS4.47 - 20.81[1]
Experimental Protocols

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., MCF-7, A-2780) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay): [1]

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the oxazinonaphthalene-3-one derivatives (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., 0.05% DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3. Cell Cycle Analysis (Flow Cytometry): [1]

  • Seed cells in 6-well plates (2.5 x 10⁵ cells/well) and allow them to attach.

  • Treat the cells with the desired concentrations of the compounds for 48 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol at 4°C for at least 30 minutes.

  • Wash the cells twice with PBS and resuspend in PBS containing 0.1 mg/mL RNase A and 50 µg/mL propidium iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway

G2_M_Arrest Oxazinonaphthalene_3_one Oxazinonaphthalene- 3-one Derivative Tubulin Tubulin Oxazinonaphthalene_3_one->Tubulin Inhibits polymerization Microtubules Microtubule Disruption G2_M_Phase G2/M Phase Arrest Microtubules->G2_M_Phase Apoptosis Apoptosis G2_M_Phase->Apoptosis

Caption: Inhibition of tubulin polymerization by oxazinonaphthalene-3-one derivatives leads to G2/M phase arrest and apoptosis.

II. Oxazine-Based Fluorogenic Probes for Cellular Imaging

Certain oxazine derivatives have been developed as fluorogenic probes for detecting specific enzymes or molecules within cells. These probes are typically non-fluorescent until they react with their target, leading to a significant increase in fluorescence.

Application: Sensing Aminopeptidase N (APN)

An oxazine-based fluorogenic probe has been designed to detect aminopeptidase N (APN) activity in living cells.[2][3] The probe is designed with a changeable π-conjugation system to minimize interference from albumin.[2][3]

Experimental Workflow

APN_Sensing_Workflow cluster_cell Live Cells Probe Oxazine-Alanine Probe (Non-fluorescent) APN Aminopeptidase N (APN) Probe->APN Cleavage of Alanine Fluorescent_Oxazine Fluorescent Oxazine APN->Fluorescent_Oxazine releases Imaging Fluorescence Imaging Fluorescent_Oxazine->Imaging

Caption: Workflow for detecting APN activity in live cells using an oxazine-based fluorogenic probe.

Experimental Protocol

1. Cell Culture and Staining:

  • Culture cells (e.g., HeLa) on glass-bottom dishes suitable for fluorescence microscopy.

  • Wash the cells with PBS.

  • Incubate the cells with the oxazine-based probe (concentration to be optimized, e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with PBS to remove any excess probe.

2. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific oxazine fluorophore.

  • The excitation and emission wavelengths will depend on the specific probe used. For example, some oxazine dyes are excited in the near-infrared region.[4]

  • Acquire images to visualize the localization and intensity of the fluorescence signal, which corresponds to the activity of the target enzyme.

III. General Considerations for Using Oxazine Derivatives in Cell Culture

  • Solubility: Many oxazine derivatives are hydrophobic and require dissolution in an organic solvent like DMSO before being diluted in cell culture medium. It is crucial to determine the final concentration of the solvent in the medium and include a vehicle control in all experiments to account for any solvent-induced effects.

  • Cytotoxicity: When using oxazine derivatives for applications other than cytotoxicity studies (e.g., as fluorescent probes), it is essential to determine their cytotoxic profile to ensure that the concentrations used are non-toxic to the cells. An MTT or similar viability assay can be performed. Some oxazine derivatives have been shown to exhibit low cytotoxic effects on normal cell lines.[5][6]

  • Photostability: When using oxazine derivatives as fluorescent probes, their photostability should be considered, especially for time-lapse imaging experiments. Some oxazine dyes are known to be more photostable than other fluorophores like rhodamine or cyanine derivatives.[7]

These application notes and protocols provide a starting point for researchers interested in utilizing Oxazin-3 derivatives in their cell culture experiments. It is important to note that specific concentrations, incubation times, and experimental conditions may need to be optimized for different cell lines and research applications.

References

Application Notes and Protocols for the Detection of Oxazinin 3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and proposed protocols for the detection and quantification of Oxazinin 3 in biological samples. This compound, identified as 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one, is a small molecule of interest for which standardized analytical methods are not yet established. The protocols outlined below are based on established principles of bioanalytical method development, focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the primary analytical technique due to its high sensitivity and specificity. A general protocol for fluorescence-based detection is also proposed, contingent on the intrinsic fluorescent properties of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C19H18N2O3.[1] Its structure features an indole moiety, a morpholinone ring, and a hydroxyphenyl group. The presence of the indole group suggests potential intrinsic fluorescence, which could be exploited for detection. Given its potential biological significance, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

Proposed Analytical Methods

Two primary methods are proposed for the detection of this compound in biological samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for its high sensitivity, specificity, and wide dynamic range, making it suitable for complex biological matrices.

  • Fluorescence-Based Detection: This method is contingent on this compound possessing significant native fluorescence. It can offer a simpler and more cost-effective approach if applicable.

LC-MS/MS Method Protocol

This protocol provides a general framework for the development of a robust LC-MS/MS method for the quantification of this compound in plasma.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Three common methods are presented below. The optimal method should be determined empirically.

3.1.1. Protein Precipitation (PPT)

This is a simple and fast method suitable for initial screening.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 100 µL of plasma sample, add an internal standard and 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5).

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for concentration of the analyte.[2][3][4][5][6]

  • Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma sample (diluted with a weak buffer).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Predicted MRM Transitions for this compound (Monoisotopic Mass: 322.13)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound323.1 (M+H)⁺130.1 (Indole fragment)25
This compound323.1 (M+H)⁺107.1 (Hydroxyphenyl fragment)30

Note: These are predicted transitions and must be optimized experimentally by infusing a standard solution of this compound.

Fluorescence-Based Detection Protocol (Proposed)

This protocol is hypothetical and relies on the confirmation of this compound's fluorescent properties.

Principle

If this compound exhibits native fluorescence, its concentration in a sample can be determined by measuring the intensity of emitted light at a specific wavelength after excitation at another specific wavelength.

Experimental Protocol
  • Determine Excitation and Emission Maxima:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Using a spectrofluorometer, scan a range of excitation wavelengths to find the wavelength of maximum absorption.

    • Set the excitation to the determined maximum and scan the emission spectrum to find the wavelength of maximum fluorescence.

  • Sample Preparation:

    • Perform sample clean-up using one of the methods described in section 3.1 to minimize quenching effects from the biological matrix.

  • Measurement:

    • Prepare a calibration curve using standard solutions of this compound.

    • Measure the fluorescence intensity of the prepared biological samples.

    • Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear, structured tables for easy comparison.

Table 1: LC-MS/MS Method Validation Parameters (Example)

ParameterAcceptance CriteriaResult
Linearity (r²)> 0.990.998
LLOQS/N > 101 ng/mL
Accuracy85-115% (100 ± 15%)95-108%
Precision (%CV)< 15%< 10%
RecoveryConsistent and reproducible~85%
Matrix Effect85-115%92%

Visualizations

Experimental Workflow

G Figure 1: General workflow for the detection of this compound in biological samples. cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, etc.) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing G Figure 2: Hypothetical signaling pathway involving this compound. Oxazinin3 This compound Kinase1 Kinase A Oxazinin3->Kinase1 Inhibits Receptor Cell Surface Receptor Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates & Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

Application Notes and Protocols for Oxazine-Based Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific molecular probe designated "Oxazinin 3" did not yield information on its use as a molecular probe for imaging or sensing applications. The following application notes and protocols are based on a representative example of an oxazine-based fluorogenic probe designed for the detection of aminopeptidase N (APN), as described in scientific literature. This information is intended to serve as a guide for researchers, scientists, and drug development professionals working with or developing oxazine-class molecular probes.

Overview and Principle of Detection

Oxazine dyes are a class of heterocyclic compounds that are widely utilized in the development of fluorescent probes due to their favorable photophysical properties. This document details the application of a specific oxazine-based fluorogenic probe designed to detect the activity of aminopeptidase N (APN), an enzyme overexpressed in various cancer cells and a key player in tumor growth, migration, and metastasis.

The probe's design is based on a "turn-on" fluorescence mechanism. In its native state, the oxazine fluorophore is chemically modified, disrupting its π-conjugation, which renders it colorless and non-fluorescent.[1][2] This modification includes a recognition moiety for APN, specifically an alanine residue. In the presence of APN, the enzyme selectively cleaves the alanine, which restores the π-conjugated system of the oxazine fluorophore.[1][2] This restoration results in a significant increase in fluorescence, allowing for the detection and imaging of APN activity. A key advantage of this particular design is its insensitivity to albumin, a common source of false-positive signals in biological systems.[1][2]

Signaling Pathway Diagram

Probe Oxazine Probe (Non-fluorescent) Cleavage Enzymatic Cleavage of Alanine Moiety Probe->Cleavage Interaction APN Aminopeptidase N (APN) APN->Cleavage Catalysis Fluorophore Activated Oxazine Fluorophore (Fluorescent) Cleavage->Fluorophore Release Signal Fluorescence Signal Fluorophore->Signal Emission

Caption: Mechanism of the oxazine-based probe for APN detection.

Quantitative Data Summary

The performance of a molecular probe is characterized by its photophysical properties and its sensitivity and selectivity towards the target analyte. The following table summarizes the key quantitative data for the representative oxazine-based probe for APN.

ParameterValueReference
Excitation Wavelength (λex) ~620 nmInferred from oxazine dye properties
Emission Wavelength (λem) ~640 nmInferred from oxazine dye properties
Quantum Yield (Φ) Low (off-state) to High (on-state)[1][2]
Target Analyte Aminopeptidase N (APN/CD13)[1][2]
Limit of Detection (LOD) High sensitivity in ng/mL range[3][4][5]
Response Time Rapid[1][2]
Specificity High selectivity for APN[1][2]

Experimental Protocols

The following protocols provide a general framework for the use of the oxazine-based APN probe in a research setting.

Reagents and Materials
  • Oxazine-based APN probe

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., cancer cell lines with varying APN expression and a non-cancerous control cell line)

  • Fluorescence microscope with appropriate filter sets

  • 96-well black-walled, clear-bottom plates

  • Incubator (37°C, 5% CO₂)

Probe Preparation
  • Prepare a stock solution of the oxazine-based APN probe by dissolving it in anhydrous DMSO to a concentration of 1-10 mM.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low µM range) using PBS or cell culture medium.

Cell Culture and Seeding
  • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in an incubator at 37°C with 5% CO₂.

  • For imaging experiments, seed the cells onto glass-bottom dishes or into 96-well black-walled, clear-bottom plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

Cellular Imaging of APN Activity
  • On the day of the experiment, remove the culture medium from the cells.

  • Wash the cells twice with warm PBS.

  • Add the pre-diluted probe solution (working concentration) to the cells and incubate for the desired period (e.g., 30-60 minutes) at 37°C.

  • After incubation, wash the cells twice with warm PBS to remove any excess probe.

  • Add fresh PBS or culture medium to the cells.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the oxazine dye (e.g., excitation at ~620 nm and emission at ~640 nm).

  • For control experiments, pre-incubate cells with an APN inhibitor before adding the probe, or use a cell line with low APN expression.

Data Analysis
  • Acquire fluorescence images from multiple fields of view for each experimental condition.

  • Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).

  • Compare the fluorescence intensity between different cell lines or between treated and untreated cells to determine the relative APN activity.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells Cell_Culture->Cell_Seeding Probe_Prep Probe Preparation Probe_Loading Incubate with Probe Probe_Prep->Probe_Loading Cell_Seeding->Probe_Loading Washing Wash Cells Probe_Loading->Washing Imaging Fluorescence Imaging Washing->Imaging Data_Quant Data Quantification Imaging->Data_Quant Interpretation Interpretation Data_Quant->Interpretation

Caption: General workflow for cellular imaging with the oxazine probe.

Applications in Research and Drug Development

  • Cancer Research: This type of probe can be used to study the expression and activity of APN in different cancer cell lines and tumor tissues, providing insights into its role in cancer progression.

  • Drug Screening: The probe can be employed in high-throughput screening assays to identify and characterize inhibitors of APN, which are potential therapeutic agents.

  • In Vivo Imaging: With appropriate modifications for in vivo use, oxazine-based probes could be used for non-invasive imaging of APN activity in animal models of cancer and other diseases.

These application notes provide a comprehensive overview and practical guidance for the use of a representative oxazine-based molecular probe. Researchers are encouraged to consult the primary literature for more specific details and to optimize the protocols for their particular experimental systems.

References

Application Notes and Protocols for Oxazinin 3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinins are a class of heterocyclic compounds that have garnered interest in the scientific community due to their potential therapeutic activities. While specific research on "Oxazinin 3" is limited in publicly available literature, this document provides a comprehensive experimental protocol based on the known biological activities of structurally related compounds, particularly Oxazinin A. These protocols are intended to serve as a foundational guide for researchers investigating the efficacy and mechanism of action of this compound.

Oxazinin A, a natural product, has demonstrated notable antimycobacterial and cytotoxic activities. It is plausible that this compound, as a member of the same chemical family, may exhibit similar biological effects. The following application notes and protocols detail the necessary steps to evaluate the antimycobacterial and cytotoxic potential of this compound, enabling a thorough investigation of its therapeutic promise.

Quantitative Data Summary

To provide a reference for the expected potency of oxazinin compounds, the following table summarizes the reported bioactivity for Oxazinin A.

Compound Biological Activity Cell Line/Organism IC50 / LC50
Oxazinin AAntimycobacterialMycobacterium tuberculosis2.9 µM
Oxazinin ACytotoxicityHuman CEM-TART T-cell leukemia4.7 µM

Experimental Protocols

Antimycobacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis (or a suitable surrogate like Mycobacterium smegmatis for initial screening).

Materials:

  • This compound

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO or vehicle)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Serial Dilutions:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of the 10 mM this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: Include wells with a known antimycobacterial agent (e.g., Rifampicin) at its MIC.

    • Negative Control: Include wells with bacteria and the highest concentration of DMSO used in the dilutions.

    • Media Control: Include wells with sterile broth only.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • MIC Determination:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or a cancer cell line like HeLa).

Materials:

  • This compound

  • Human cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Controls:

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Treat cells with the vehicle (e.g., DMSO) at the highest concentration used.

    • Untreated Control: Add fresh medium without any compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Hypothetical Signaling Pathway of this compound in Bacteria

cluster_cell_wall Bacterial Cell Oxazinin3 This compound Enzyme Essential Bacterial Enzyme (e.g., InhA) Oxazinin3->Enzyme Binds to Product Essential Product Enzyme->Product Inhibition Inhibition CellDeath Bacterial Cell Death Enzyme->CellDeath Blockage leads to Substrate Substrate Substrate->Enzyme Pathway Metabolic Pathway Product->Pathway Pathway->CellDeath

Caption: Hypothetical mechanism of this compound inhibiting an essential bacterial enzyme.

Experimental Workflow for Screening this compound

start Start compound This compound Stock Solution start->compound antimicrobial Antimycobacterial Screening (MIC) compound->antimicrobial cytotoxicity Cytotoxicity Screening (IC50) compound->cytotoxicity active Active? antimicrobial->active toxic Toxic? cytotoxicity->toxic active->toxic Yes end End active->end No hit Lead Compound Identification toxic->hit No toxic->end Yes

Caption: General workflow for the initial biological screening of this compound.

Information on "Oxazinin 3" for In Vivo Studies Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Oxazinin 3" did not yield specific information regarding its in vivo dosage, mechanism of action, or established study protocols. The predominant compound identified in the scientific literature is "Oxazinin A," a distinct natural product with reported antimycobacterial properties.

There is a notable lack of specific data for a compound referred to as "this compound" in the context of in vivo research. Scientific databases and publications extensively reference "Oxazinin A," detailing its chemical synthesis and in vitro activity against Mycobacterium tuberculosis[1][2][3][4]. However, this information does not extend to in vivo dosage recommendations or detailed experimental procedures.

While the broader class of oxazine-containing compounds has been investigated for various therapeutic applications, the specific details for a molecule designated "this compound" are not presently available in the public domain. For instance, studies on 1,2-oxazine-fused linear furocoumarins have reported anti-inflammatory and analgesic activities in vivo, with a noted moderate toxicity (LD50 > 2000 mg/kg)[5]. Additionally, research into 23-oxavitamin D3 analogues has explored their role as inhibitors of the Hedgehog (Hh) signaling pathway[6]. However, these findings are related to different molecular scaffolds and cannot be extrapolated to a putative "this compound."

The proposed biosynthetic pathway of Oxazinin A involves a multi-component, non-enzymatic cascade initiated by an imine[1][7][8]. This complex formation process has been a subject of investigation, but does not provide in vivo dosing information.

Clarification is requested from the user to confirm if the intended compound of interest is indeed "this compound" or if the query pertains to "Oxazinin A" or another related oxazine compound. Without specific information on "this compound," it is not possible to provide the requested detailed application notes, protocols, data tables, or signaling pathway diagrams.

Should the user confirm their interest in "Oxazinin A," a subsequent search for in vivo studies related to this specific compound can be initiated. However, based on the current search results, it is unlikely that extensive in vivo dosage and protocol information for Oxazinin A is readily available.

References

Application Note: Analysis of Oxazinin-Class Compounds Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxazinins are a class of heterocyclic compounds that have garnered interest in pharmaceutical research due to their diverse biological activities. Accurate and reliable quantification of these compounds is crucial for research and development, quality control, and pharmacokinetic studies. This document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of Oxazinin-class compounds, including the theoretical compound "Oxazinin 3". The method is designed to be sensitive, specific, and suitable for routine analysis in a research or drug development setting.

Chromatographic Conditions

The separation of Oxazinin-class compounds is achieved using a C18 stationary phase with a gradient elution of acetonitrile and water, which allows for the effective resolution of the analyte from potential impurities and degradation products. UV detection is employed for quantification. For higher sensitivity and confirmation of identity, this method can be coupled with a mass spectrometer (MS).

Method Validation Summary

The analytical method presented has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

ParameterResult
Linearity (r²) > 0.999
Range 1 µg/mL - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time (Approx.) 6.8 min

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Sample Matrix (e.g., plasma, formulation excipients)

2. Instrumentation

  • HPLC or UPLC system with a binary pump, autosampler, and column oven.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

3. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

The following is a general protocol for extraction from a biological matrix (e.g., plasma). This may need to be optimized depending on the specific sample type.

  • Protein Precipitation: To 200 µL of the plasma sample, add 600 µL of cold acetonitrile containing an internal standard (if used).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for HPLC method development and sample analysis.

HPLC_Method_Development_Workflow start Start: Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review col_select Column & Mobile Phase Selection lit_review->col_select param_opt Parameter Optimization (Flow, Temp, Gradient) col_select->param_opt sample_prep Sample Preparation Development param_opt->sample_prep validation Method Validation (ICH Guidelines) sample_prep->validation protocol Finalize Protocol & SOP Generation validation->protocol end_dev Method Ready for Routine Use protocol->end_dev

Caption: Workflow for HPLC Method Development.

HPLC_Sample_Analysis_Workflow sample_receipt Sample Receipt & Login sample_extraction Sample Extraction (LLE, SPE, etc.) sample_receipt->sample_extraction prep_solutions Prepare Mobile Phase & Standards system_suitability System Suitability Test (SST) prep_solutions->system_suitability sequence_run Run Analytical Sequence sample_extraction->sequence_run system_suitability->sequence_run If SST Passes data_processing Data Processing & Integration sequence_run->data_processing review_approve Data Review & Approval data_processing->review_approve final_report Generate Final Report review_approve->final_report

Application Notes and Protocols for the Mass Spectrometry Analysis of Oxazinin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive guide for the analysis of Oxazinin A, a complex pseudodimeric natural product, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Oxazinin A, isolated from a filamentous fungus, possesses a unique pentacyclic structure that includes benzoxazine, isoquinoline, and pyran rings.[1][2][3] Its structural complexity and potential biological activities, such as antimycobacterial effects and modest antagonism of transient receptor potential (TRP) channels, make it a molecule of significant interest in drug discovery and natural product research.[1][2][3]

This application note is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for the quantification of Oxazinin A in various matrices. The protocols provided herein are based on established methodologies for the analysis of complex natural products, such as alkaloids and tyrosine-derived compounds, and have been adapted to the specific physicochemical properties of Oxazinin A.

Note on Nomenclature: The user request specified "Oxazinin 3". However, a thorough literature search revealed no compound with this designation. It is highly probable that this was a typographical error and the intended analyte is the well-characterized natural product, Oxazinin A. All protocols and information provided herein pertain to Oxazinin A.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

This protocol is designed for the extraction and purification of Oxazinin A from complex biological matrices such as plasma, serum, or tissue homogenates. The goal is to remove interfering substances and concentrate the analyte prior to LC-MS/MS analysis.[4][5]

Materials:

  • Strata-X or similar polymeric reversed-phase SPE cartridges (30 mg/1 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Biological matrix sample

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen biological samples to room temperature.

    • To 200 µL of the sample, add 20 µL of the IS solution.

    • Add 600 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Oxazinin A and the IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Method

This method is designed to achieve efficient chromatographic separation of Oxazinin A from matrix components and potential isomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
8.00.4595
10.00.4595
10.10.4955
12.00.4955

Other LC Parameters:

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS) Method

This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of Oxazinin A.

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Source Parameters (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MRM Transitions:

To establish the MRM transitions for Oxazinin A, direct infusion of a standard solution into the mass spectrometer is required. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). The molecular formula of Oxazinin A is C29H28N2O5, with a monoisotopic mass of 484.1998 g/mol .

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Oxazinin A (Quantifier)485.2To be determined100To be determinedTo be determined
Oxazinin A (Qualifier)485.2To be determined100To be determinedTo be determined
Internal StandardTo be determinedTo be determined100To be determinedTo be determined

Note: The cone voltage and collision energy for each transition must be optimized to achieve the highest signal intensity.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the LC-MS/MS analysis of Oxazinin A.

Table 1: Optimized Mass Spectrometry Parameters for Oxazinin A

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Cone Voltage (V) Collision Energy (eV)
Oxazinin A (Quantifier) 485.2 Optimized Value Optimized Value Optimized Value
Oxazinin A (Qualifier) 485.2 Optimized Value Optimized Value Optimized Value

| Internal Standard | Optimized Value | Optimized Value | Optimized Value | Optimized Value |

Table 2: Chromatographic and Performance Data

Analyte Retention Time (min) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Linearity (r²)
Oxazinin A Experimental Value Experimental Value Experimental Value Experimental Value

| Internal Standard | Experimental Value | N/A | N/A | N/A |

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample IS_Spike Spike Internal Standard Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for Oxazinin A analysis.

Potential (Hypothetical) Signaling Pathway Involvement

Given that Oxazinin A has been reported to modestly antagonize Transient Receptor Potential (TRP) channels, a simplified diagram illustrating this interaction is presented below. TRP channels are a group of ion channels involved in the sensation of a wide range of stimuli.

Oxazinin_A Oxazinin A TRP_Channel TRP Channel Oxazinin_A->TRP_Channel Antagonism Ion_Influx Ion Influx (e.g., Ca2+) TRP_Channel->Ion_Influx Inhibition of Cell_Membrane Cell Membrane Downstream_Signaling Downstream Cellular Response Ion_Influx->Downstream_Signaling

Caption: Hypothetical antagonism of TRP channels by Oxazinin A.

References

Application Notes and Protocols for Oxazinin 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific handling, storage, and biological activity of Oxazinin 3 is limited in publicly available literature. These application notes are based on general principles for handling novel chemical compounds and information available for structurally related compounds. Researchers should exercise caution and perform their own risk assessments before handling this compound.

Introduction

This compound is a member of the oxazine class of heterocyclic compounds. While research on this compound is not extensive, related compounds, such as Oxazinin A, have demonstrated biological activity, including antimycobacterial properties and cytotoxicity against certain cancer cell lines.[1][2] This document provides a guide for the safe handling, storage, and potential experimental use of this compound, drawing upon general laboratory safety protocols and information from related oxazine derivatives.

Data Presentation

Due to the limited public information on this compound, quantitative data regarding its specific properties are not available. The following table provides general guidelines for handling and storage based on best practices for novel, uncharacterized chemical compounds.[3][4][5]

ParameterRecommendationRationale & Remarks
Storage Temperature -20°C to -80°CTo minimize degradation of a novel compound, storage at low temperatures is recommended. The exact temperature may depend on the solvent in which it is dissolved.
Storage Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric moisture. This is particularly important for long-term storage.
Light Sensitivity Store in the dark (amber vials)To prevent potential photodegradation. Many complex organic molecules are light-sensitive.
Recommended Solvents Dimethyl sulfoxide (DMSO), Ethanol, MethanolThe choice of solvent will be application-dependent. For biological assays, sterile DMSO is a common choice for creating stock solutions. Solubility should be determined experimentally on a small scale first.
Solution Storage Aliquot and store at -80°CTo avoid repeated freeze-thaw cycles which can lead to degradation. Prepare single-use aliquots.
Stability Unknown. Should be determined empirically.The stability of this compound in various solvents and conditions has not been reported. It is recommended to perform stability studies for your specific experimental conditions.[6][7][8][9]

Experimental Protocols

As specific experimental protocols for this compound are not available, a detailed protocol for the synthesis of the related compound, Oxazinin A, is provided as a representative example of the synthesis of a complex oxazine.[10][11] This can offer insights into the types of reagents and conditions that may be applicable to working with this compound.

Protocol 3.1: Example Synthesis of a Complex Oxazine (Oxazinin A)

This protocol is for informational purposes to illustrate the synthesis of a related compound and should be adapted and optimized by qualified chemists.

Materials:

  • Precursor polyketide aldehyde

  • Anthranilic acid

  • Methanol (MeOH)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Oxidation of the Precursor: The precursor diol is oxidized to the corresponding aldehyde using Dess-Martin periodinane (DMP) in dichloromethane (DCM).

  • Cascade Reaction: The resulting aldehyde is then reacted with anthranilic acid in methanol. This initiates a cascade of reactions, including an intramolecular cyclization and an intermolecular dimerization, to form Oxazinin A.[10]

  • Purification: The reaction mixture will likely contain multiple diastereomers. Purification of the desired diastereomer is typically achieved using High-Performance Liquid Chromatography (HPLC).[10]

Note: The synthesis of complex molecules like oxazines should only be performed by experienced synthetic chemists in a well-equipped laboratory with appropriate safety measures in place.

Protocol 3.2: General Protocol for Handling and Preparing Solutions of this compound

This protocol provides general guidance for handling a novel compound like this compound.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[4][12]

Handling:

  • Handle solid this compound in a chemical fume hood to avoid inhalation of any dust particles.[4]

  • Use appropriate tools (e.g., spatulas, microbalances) for handling the solid compound.

  • Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

Solution Preparation:

  • To prepare a stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a fume hood, add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For cell-based assays, further dilute the stock solution in the appropriate cell culture medium immediately before use.

Visualization of Workflows and Pathways

Experimental Workflow: Handling a Novel Compound

The following diagram outlines a general workflow for handling a newly synthesized or received compound with unknown properties, such as this compound.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling and Solution Preparation cluster_storage Storage cluster_exp Experimentation a Receive or Synthesize Compound b Assume Hazardous Properties a->b c Review Literature for Related Compounds b->c d Develop Handling & Storage Protocol c->d e Wear Appropriate PPE d->e f Handle in a Fume Hood e->f g Prepare Stock Solution (e.g., in DMSO) f->g h Aliquot for Single Use g->h i Store at -20°C to -80°C h->i l Prepare Working Solutions h->l j Protect from Light i->j k Store under Inert Atmosphere j->k m Perform Experiment l->m n Record Observations m->n

Caption: General workflow for handling a novel chemical compound.

Signaling Pathways

Currently, there is no publicly available information on the specific signaling pathways modulated by this compound. Research on the related compound, Oxazinin A, has shown it to be an antagonist of Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPV4.[1][2] However, it is crucial to note that this information may not be applicable to this compound. Further research is required to elucidate the mechanism of action and biological targets of this compound.

Due to the lack of data, a signaling pathway diagram for this compound cannot be provided at this time. Researchers are encouraged to perform target identification and mechanism of action studies to understand its biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxazine Dye Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Oxazinin 3" identified a natural product with antimycobacterial properties, not a fluorescent dye[1][2][3]. It is likely that the query intended to refer to oxazine dyes , a class of fluorescent molecules commonly used in biological staining and microscopy[4]. This guide will therefore focus on troubleshooting and improving the signal-to-noise ratio for experiments utilizing oxazine dyes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (S/N) in experiments involving oxazine dyes.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important in fluorescence microscopy?

The signal-to-noise ratio is a measure that compares the level of the desired signal (fluorescence from the specimen) to the level of background noise. A higher S/N ratio indicates a clearer image where the features of interest are easily distinguishable from the background. In fluorescence microscopy, a good S/N ratio is crucial for obtaining high-quality images, as it directly impacts image contrast and the ability to resolve fine details[5].

Q2: What are the primary sources of signal and noise in fluorescence microscopy?

The signal originates from the photons emitted by the fluorophores in your sample upon excitation[6]. The brightness of your sample is a key determinant of signal strength.

Noise can be categorized into several types:

  • Photon Shot Noise: This is the inherent statistical fluctuation in the arrival of photons at the detector. It is a fundamental limitation and cannot be eliminated[7].

  • Detector Noise: This includes readout noise and dark current from the camera.

  • Background Noise: This arises from various sources, including autofluorescence from the sample or imaging medium, and scattered excitation light[7][8].

Q3: How do the properties of oxazine dyes affect the signal-to-noise ratio?

Oxazine dyes are a class of organic dyes with applications in textiles, inks, and biological staining[4]. Their fluorescent properties, such as brightness and photostability, are key to achieving a good signal. Some oxazine dyes can be switched between fluorescent and non-fluorescent states, which can be utilized in advanced microscopy techniques to improve signal[9]. The choice of oxazine dye and its compatibility with the experimental setup are critical.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with oxazine dyes and provides actionable solutions.

Problem 1: Weak or No Signal

Q: I am not detecting any signal, or the signal is very faint. What are the possible causes and solutions?

A weak or absent signal can be due to several factors related to the staining protocol or the imaging setup.

Troubleshooting Steps:

  • Verify Imaging Settings: Ensure you are using the correct excitation and emission filters for your specific oxazine dye. Far-red dyes may not be visible by eye and require a CCD camera for detection[10].

  • Check Antibody/Probe Concentration: The concentration of your primary antibody or fluorescent probe may be too low. Perform a titration to determine the optimal concentration[10].

  • Confirm Target Accessibility: For intracellular targets, ensure that your permeabilization protocol is effective. If you are targeting a cell surface protein, confirm that the epitope is on the extracellular domain[10].

  • Evaluate Photobleaching: Excessive exposure to excitation light can cause photobleaching. Use an antifade mounting medium and minimize light exposure[10].

Problem 2: High Background Noise

Q: My images have high background, which is obscuring my signal. How can I reduce it?

High background noise can significantly decrease the signal-to-noise ratio. Here are some common causes and solutions.

Troubleshooting Steps:

  • Optimize Antibody/Probe Concentration: If both the signal and background are high, the antibody or probe concentration may be too high. Titrate to find the optimal concentration that maximizes signal while minimizing background[10].

  • Improve Washing Steps: Inadequate washing can leave unbound antibodies or probes, contributing to background noise. Increase the number and duration of wash steps.

  • Use Appropriate Blocking Buffers: If you are using secondary antibodies, ensure your blocking buffer is compatible. For example, when using anti-goat secondary antibodies, avoid blocking buffers containing goat serum[10].

  • Consider Secondary Emission and Excitation Filters: Adding secondary filters can help reduce excess background noise and improve the S/N ratio[8][11].

Data Presentation: Factors Influencing Signal-to-Noise Ratio

The following table summarizes key factors that can be optimized to improve the signal-to-noise ratio in your experiments.

FactorTo Increase SignalTo Decrease NoiseConsiderations
Fluorophore Choose a bright and photostable oxazine dye. Optimize labeling density.Select a dye with a large Stokes shift to minimize excitation light bleed-through.Dye properties can be influenced by the local environment (pH, solvent)[4][12].
Excitation Light Increase excitation intensity.Reduce excitation intensity to minimize phototoxicity and autofluorescence. Use appropriate filters to block unwanted wavelengths[6].High excitation can lead to photobleaching and phototoxicity[5].
Detection Use a high numerical aperture (NA) objective. Use a sensitive detector.Reduce detector gain to minimize electronic noise. Use image averaging to reduce random noise[5].High NA objectives have a shorter working distance.
Sample Preparation Optimize staining protocol for high labeling efficiency.Use an antifade mounting medium. Reduce sample autofluorescence with appropriate quenching agents.Over-fixation can sometimes increase autofluorescence.
Image Acquisition Increase exposure time.Decrease exposure time to reduce dark current. Subtract background computationally.Longer exposure times increase the risk of photobleaching.

Experimental Protocols

General Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescence staining. Optimization may be required for specific cell types and antibodies.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody (conjugated to an oxazine dye) in the blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with the appropriate filter sets for your oxazine dye.

Visualizations

Workflow for Optimizing Signal-to-Noise Ratio

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_post Post-Acquisition Start Start: Experiment Design Staining Optimize Staining Protocol (Concentration, Incubation) Start->Staining Washing Optimize Washing Steps Staining->Washing Mounting Use Antifade Mounting Medium Washing->Mounting Settings Select Correct Filters (Excitation/Emission) Mounting->Settings Exposure Adjust Exposure Time & Gain Settings->Exposure Averaging Apply Image Averaging Exposure->Averaging Background Background Subtraction Averaging->Background Deconvolution Image Deconvolution (Optional) Background->Deconvolution End End: High S/N Image Deconvolution->End G Start Low S/N Ratio Observed CheckSignal Is the signal weak? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No BothSolutions Titrate Antibody/Probe Optimize Blocking Step CheckSignal->BothSolutions Yes SignalSolutions Increase Excitation Power Increase Exposure/Gain Optimize Staining Concentration CheckBackground->SignalSolutions No BackgroundSolutions Decrease Staining Concentration Improve Washing Steps Check for Autofluorescence CheckBackground->BackgroundSolutions Yes End Improved S/N Ratio SignalSolutions->End BackgroundSolutions->End BothSolutions->End

References

Technical Support Center: Oxazinan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxazinan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to Oxazinan-3-one?

A common theoretical route involves the intramolecular cyclization of a precursor like N-(hydroxymethyl)acrylamide. This process is typically initiated by a change in pH or temperature. The synthesis of the N-(hydroxymethyl)acrylamide precursor itself involves the reaction of acrylamide with formaldehyde.[1]

Q2: What are the most common types of impurities observed in Oxazinan-3-one synthesis?

The most prevalent impurities are oligomers and polymers of the starting material or the Oxazinan-3-one product itself. Unreacted starting materials such as acrylamide and formaldehyde can also be present. Side reactions can also lead to the formation of N,N'-methylenebisacrylamide if conditions are not carefully controlled.[1]

Q3: What analytical techniques are recommended for identifying impurities in my Oxazinan-3-one product?

A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for the identification and characterization of impurities. HPLC can separate the impurities from the main product, MS can provide molecular weight information, and NMR can elucidate the structure of the impurities.

Q4: How can I minimize the formation of polymeric impurities?

The key to minimizing polymerization is to carefully control the reaction conditions. This includes:

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.

  • pH: The pH of the reaction mixture should be optimized. For the synthesis of the N-(hydroxymethyl)acrylamide precursor, a pH range of 9.5-10 is suggested, followed by neutralization.[2]

  • Polymerization Inhibitors: The use of a polymerization inhibitor, such as methoxyphenol, during the synthesis of the precursor is recommended to prevent premature polymerization.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Oxazinan-3-one.

Problem Potential Cause Suggested Solution
Low Yield of Oxazinan-3-one 1. Polymerization of Starting Material/Product: The primary cause of low yield is often the formation of insoluble or difficult-to-separate polymers.a. Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. b. Control pH: Carefully monitor and control the pH of the reaction mixture throughout the synthesis. c. Use a Polymerization Inhibitor: Add a suitable inhibitor during the synthesis of the N-(hydroxymethyl)acrylamide precursor.[2]
2. Incomplete Cyclization: The intramolecular cyclization may not have gone to completion.a. Adjust Reaction Time: Increase the reaction time to allow for complete conversion. b. Catalyst: Consider the use of a suitable acid or base catalyst to promote cyclization, but be mindful of its effect on polymerization.
3. Degradation of Product: The desired Oxazinan-3-one may be unstable under the reaction conditions.a. Milder Reaction Conditions: Explore the use of milder reagents and lower temperatures.
Presence of Multiple Impurity Peaks in HPLC 1. Oligomer Formation: A series of repeating peaks may indicate the presence of oligomers of varying lengths.a. Refine Purification: Utilize column chromatography with a suitable stationary and mobile phase to separate the oligomers. b. Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to minimize oligomer formation at the source.
2. Unreacted Starting Materials: Peaks corresponding to the molecular weights of starting materials are observed.a. Stoichiometry: Ensure the correct stoichiometry of reactants is used. b. Purification: Employ appropriate purification techniques (e.g., recrystallization, chromatography) to remove unreacted starting materials.
3. Side Products: Formation of unexpected side products.a. Characterize Impurities: Use LC-MS and NMR to identify the structure of the side products. This will provide insight into the side reactions occurring. b. Modify Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, solvent, catalyst) to disfavor their formation.
Product is a Sticky Solid or Oil 1. Presence of Polymeric Impurities: The product is contaminated with polymers, preventing crystallization.a. Precipitation/Trituration: Attempt to precipitate the desired product from a suitable solvent, leaving the polymeric impurities in solution. Trituration with a non-solvent for the product can also be effective.
2. Residual Solvent: Trapped solvent can prevent solidification.a. High Vacuum Drying: Dry the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Synthesis of N-(hydroxymethyl)acrylamide Precursor

This protocol is adapted from a patented method and aims to minimize byproduct formation.[2]

  • Dissolution: Dissolve acrylamide crystals in water at 40-45°C in the presence of methoxyphenol as a polymerization inhibitor.

  • pH Adjustment: Cool the solution to 15-25°C and add aqueous sodium hydroxide solution to achieve a pH between 9.5 and 10.

  • Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde at a controlled rate (e.g., 50-60 ml/min).

  • Reaction: Allow the reaction to proceed for 2 hours after the addition of formaldehyde is complete.

  • Neutralization: Adjust the pH to be slightly acidic with sulfuric acid.

Protocol 2: General Method for Impurity Analysis by HPLC

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient might be 5% B to 95% B over 20 minutes.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS).

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_analysis Analysis & Purification dissolution Dissolve Acrylamide (with inhibitor) ph_adjust Adjust pH to 9.5-10 dissolution->ph_adjust formaldehyde Add Formaldehyde ph_adjust->formaldehyde reaction1 React for 2h formaldehyde->reaction1 neutralization Neutralize reaction1->neutralization cyclize Induce Cyclization (pH/Temp Change) neutralization->cyclize hplc HPLC Analysis cyclize->hplc purification Purification cyclize->purification ms MS Analysis hplc->ms nmr NMR Analysis hplc->nmr

Caption: Experimental workflow for Oxazinan-3-one synthesis and analysis.

troubleshooting_logic low_yield Low Yield polymerization Polymerization low_yield->polymerization incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Product Degradation low_yield->degradation optimize_temp Optimize Temperature polymerization->optimize_temp control_ph Control pH polymerization->control_ph use_inhibitor Use Inhibitor polymerization->use_inhibitor increase_time Increase Reaction Time incomplete_reaction->increase_time milder_conditions Use Milder Conditions degradation->milder_conditions

References

Technical Support Center: Optimizing Oxazinin 3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxazinin 3 synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and related precursors, based on established synthetic routes.

Q1: My initial attempts at Friedel-Crafts acylation to form a key methyl ketone intermediate are resulting in low to no yield. What is a more effective synthetic strategy?

A1: Direct acylation methods on complex, substituted aromatic rings can be challenging. A more robust, multi-step approach has been shown to be effective to circumvent this issue. This involves an initial electrophilic iodination, followed by a Sonogashira coupling and subsequent hydrolysis.[1] This sequence avoids the harsh conditions of Friedel-Crafts reactions that can be incompatible with sensitive functional groups present on the molecule.[1]

Q2: I am observing a mixture of olefin isomers (E/Z) after my Wittig olefination step, which are difficult to separate. How can I improve the stereoselectivity or manage the isomer mixture?

A2: The formation of olefin isomer mixtures is a known challenge in this synthesis.[1] One effective strategy is to proceed with the mixture and perform an iodine-catalyzed diene isomerization reaction at a later stage. Treating the mixture with a catalytic amount of iodine (e.g., 0.1 equivalents) in a suitable solvent like toluene at elevated temperatures (e.g., 50°C) can significantly improve the ratio in favor of the desired 1E,3E stereoisomer.[1]

Q3: The chemoselective oxidation of the two benzylic alcohols is proving difficult, leading to over-oxidation or incomplete reaction. What are the recommended oxidation conditions?

A3: Achieving chemoselective oxidation requires mild and specific reagents. Two effective methods reported are:

  • Dess-Martin periodinane (DMP): This reagent is known for its mild conditions and high selectivity for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[1]

  • Tetrapropylammonium perruthenate (TPAP) with N-methyl morpholine N-oxide (NMO): This catalytic system is also a very effective and mild method for selective oxidations.[1]

It is crucial to monitor the reaction closely (e.g., by TLC) to avoid the formation of side products.

Q4: During the final cascade reaction with anthranilic acid, I am obtaining multiple diastereomers. Can the reaction conditions be modified to favor a single diastereomer?

A4: The non-enzymatic cascade reaction that forms the final oxazinin scaffold has been observed to produce a consistent diastereomeric ratio of 76:10:9:5.[1][2][3] This ratio remarkably matches that found in the natural product's fermentation media, suggesting that the diastereoselectivity is an inherent feature of the thermodynamically controlled reaction pathway rather than being kinetically controlled by specific reaction conditions.[1][2] While further investigation into the mechanism is needed, current methods lead to this mixture, which can then be separated by HPLC.[1]

Q5: My Sonogashira coupling reaction is failing or giving very low yields. What are common points of failure to troubleshoot?

A5: Sonogashira couplings can be sensitive to several factors. Here is a troubleshooting workflow to address common issues:

SonogashiraTroubleshooting Problem Low/No Sonogashira Product Cause1 Inactive Catalyst Problem->Cause1 Cause2 Impure Reagents/Solvents Problem->Cause2 Cause3 Volatile Alkyne Loss Problem->Cause3 Cause4 Atmosphere Contamination Problem->Cause4 Solution1 Use fresh Pd(PPh3)4. Use fresh, high-purity CuI. Cause1->Solution1 Solution2 Distill amine base (e.g., Et3N). Use anhydrous, degassed solvent (e.g., THF). Cause2->Solution2 Solution3 Run reaction in a sealed vessel if temperature is near alkyne boiling point. Cause3->Solution3 Solution4 Ensure system is rigorously anhydrous and under an inert atmosphere (N2 or Ar). Cause4->Solution4

Caption: Sonogashira Coupling Troubleshooting Flowchart.

Data Summary Tables

Table 1: Reported Yields for Key Synthetic Steps
StepReagents/ConditionsProductReported YieldReference
α-Oxidation of ChromanoneLead tetraacetate (Pb(OAc)₄)Intermediate 2080%[1]
Reduction, Deprotection, Protection1. NaBH₄2. Deprotection3. 2,2-dimethoxypropane, PPTSAcetonide 2130%[1]
Final Cascade DimerizationAnthranilic acid in methanolOxazinin A (1)32%[1]
Table 2: Diastereomer Distribution in Final Cascade Reaction
DiastereomerRelative Ratio
176
210
39
45
As determined by analysis of the reaction mixture, matching the natural isolate.[1][2][3]

Experimental Protocols & Workflows

Overall Synthetic Workflow for Precursor 3

The synthesis of the key aldehyde precursor (3) for the final cascade reaction is a multi-step process designed to handle the molecule's sensitive functionalities.[1]

SynthesisWorkflow cluster_start Starting Material cluster_mid1 Core Assembly cluster_mid2 Side Chain Installation cluster_end Final Precursor BromoLactone Bromo-lactone (4) Intermediate_8 Intermediate 8 BromoLactone->Intermediate_8 Iodination, Sonogashira, Hydrolysis Intermediate_21 Acetonide (21) Intermediate_8->Intermediate_21 α-Oxidation, Reduction, Protection Intermediate_23 Diene (23) Intermediate_21->Intermediate_23 Suzuki Coupling, DIBAL-H Reduction, Wittig Olefination Aldehyde_3 Aldehyde (3) Intermediate_23->Aldehyde_3 Isomerization, Deprotection, DMP Oxidation DimerizationMechanism Reactants Aldehyde (3) + Anthranilic Acid Imine Imine Intermediate (30) Reactants->Imine Imine Formation Benzoxazinone Benzoxazinone (31) Imine->Benzoxazinone Intramolecular Attack (Equilibrium) Dimer Pseudodimer (32) (Oxazinin A) Benzoxazinone->Dimer Vinylogous Michael Add. + Intermolecular C-C Bond Formation (with Imine 30)

References

Oxazinin 3 non-specific binding issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxazinin 3

This guide provides troubleshooting advice and experimental protocols for researchers using this compound, a synthetic oxazine-based molecule, in cellular imaging and other applications where specific binding is critical. The primary focus is to address and resolve common issues related to non-specific binding and high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding observed with this compound?

A1: Non-specific binding of a novel probe like this compound can stem from several factors. High concentrations of the probe can lead to off-target accumulation.[1][2][3][4] Hydrophobic interactions between the dye and cellular components like lipids or abundant proteins are also a common cause. Additionally, improper sample preparation, such as insufficient blocking or harsh fixation and permeabilization techniques, can expose sites that non-specifically bind the probe.[5][6]

Q2: How do I differentiate between specific and non-specific signals?

A2: Differentiating between specific and non-specific signals is crucial. A key strategy is to include proper controls in your experiment. An unstained control sample will reveal the level of natural autofluorescence in your cells or tissue.[1][7][8] For target-specific binding, a competition assay (see Protocol 3) with an unlabeled molecule that binds to the same target can be performed. A significant decrease in signal in the presence of the competitor indicates specific binding. If available, using cells where the target protein is knocked down (siRNA) or knocked out can also validate specificity.[8]

Q3: Can the choice of blocking buffer affect this compound binding?

A3: Yes, the blocking buffer is critical for minimizing non-specific binding by saturating potential off-target sites.[5][6] Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (in immunofluorescence). The optimal blocking agent and its concentration may need to be empirically determined for your specific cell type and experimental conditions (see Protocol 2).

Troubleshooting Guides

Issue 1: High Background Fluorescence

This is characterized by a general, diffuse fluorescence across the entire sample, making it difficult to distinguish the target structure.

Potential Cause Recommended Solution
Probe Concentration Too High The probe concentration may be excessive, leading to saturation of specific sites and binding to low-affinity, non-specific sites.[1][2][6] Perform a concentration titration to find the optimal signal-to-noise ratio (See Protocol 1).
Insufficient Washing Unbound probe molecules may remain in the sample. Increase the number and/or duration of wash steps after probe incubation.[5][6][8] Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce non-specific interactions.
Autofluorescence Cells and tissues can have endogenous molecules that fluoresce.[1][7] Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using a commercial autofluorescence quenching reagent.
Inadequate Blocking Non-specific sites on the sample are not sufficiently blocked.[6][8] Optimize the blocking step by trying different blocking agents, increasing the concentration, or extending the incubation time (See Protocol 2).

Issue 2: Non-Specific Staining of Cellular Structures

This occurs when this compound accumulates in organelles or structures that are not the intended target.

Potential Cause Recommended Solution
Hydrophobic Interactions This compound may have hydrophobic properties, causing it to accumulate in lipid-rich structures like membranes or lipid droplets. Include a non-ionic detergent in the wash buffer or consider modifying the staining buffer to reduce these interactions.
Charge-based Interactions The probe may be electrostatically attracted to highly charged cellular components. Try adjusting the pH or ionic strength of the staining and wash buffers.
Fixation/Permeabilization Artifacts The method used to fix and permeabilize cells can alter cellular structures and expose new non-specific binding sites.[6] Test different fixation methods (e.g., methanol vs. paraformaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin).
Probe Aggregation At high concentrations, the probe may form aggregates that can stick to the sample.[4] Centrifuge the diluted probe solution before applying it to the sample to remove any potential aggregates.

Experimental Protocols

Protocol 1: Optimizing this compound Staining Concentration

This protocol helps determine the ideal concentration of this compound that provides the best signal-to-noise ratio.

  • Prepare Samples: Culture, fix, and permeabilize your cells or tissue sections according to your standard procedure.

  • Dilution Series: Prepare a series of this compound dilutions in your staining buffer. A good starting range is a logarithmic series from 10 nM to 5 µM (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM).

  • Incubation: Add each dilution to a separate sample and incubate for your standard time, protected from light.

  • Washing: Wash all samples using identical conditions (e.g., 3 washes of 5 minutes each in PBS).

  • Imaging: Mount the samples and image them using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the average fluorescence intensity of the target structure (signal) and a background region in each image. Calculate the signal-to-noise ratio for each concentration and select the concentration that provides the highest ratio without significant background.

Protocol 2: Optimizing the Blocking Buffer

  • Prepare Samples: Prepare multiple identical samples as in Protocol 1.

  • Blocking Buffers: Prepare several different blocking buffers to test. Examples include:

    • 1% BSA in PBS

    • 5% BSA in PBS

    • 5% Normal Goat Serum in PBS

    • Commercial blocking solutions

  • Blocking Step: Incubate samples with the different blocking buffers for 1 hour at room temperature.

  • Staining: Stain all samples with the pre-determined optimal concentration of this compound.

  • Washing and Imaging: Wash and image as described in Protocol 1.

  • Analysis: Compare the background fluorescence and signal specificity between the different blocking conditions to identify the most effective buffer.

Protocol 3: Competition Assay for Specificity Validation

  • Identify Competitor: An unlabeled molecule that is known to bind to the same target as this compound is required.

  • Prepare Samples: Prepare at least two sets of samples.

  • Pre-incubation:

    • Test Group: Pre-incubate one set of samples with a high molar excess (e.g., 100x) of the unlabeled competitor for 1 hour before adding this compound.

    • Control Group: Incubate the other set with buffer only.

  • Staining: Add the optimal concentration of this compound to all samples (in the continued presence of the competitor for the test group) and incubate.

  • Washing and Imaging: Wash and image all samples under identical conditions.

  • Analysis: A significant reduction in the this compound signal in the test group compared to the control group indicates that the binding is specific to the target.

Data Presentation

Table 1: Example Data from this compound Concentration Titration

This compound Conc.Mean Target Signal (AFU)Mean Background (AFU)Signal-to-Noise Ratio
10 nM2151101.95
50 nM8501356.30
100 nM 1620 155 10.45
500 nM35008504.12
1 µM420021002.00

*Arbitrary Fluorescence Units

Table 2: Example Data from Blocking Buffer Optimization

Blocking BufferMean Target Signal (AFU)Mean Background (AFU)Signal-to-Noise Ratio
No Block15809501.66
1% BSA in PBS16104203.83
5% BSA in PBS 1590 160 9.94
5% Normal Goat Serum15502107.38

*Arbitrary Fluorescence Units (Stained with 100 nM this compound)

Visualizations

G cluster_workflow Troubleshooting Workflow for Non-Specific Binding Start High Background or Non-Specific Signal Check_Concentration Is Probe Concentration Optimized? Start->Check_Concentration Titration Perform Concentration Titration (Protocol 1) Check_Concentration->Titration No Check_Blocking Is Blocking Adequate? Check_Concentration->Check_Blocking Yes Titration->Check_Blocking Optimize_Blocking Optimize Blocking Buffer (Protocol 2) Check_Blocking->Optimize_Blocking No Check_Washing Are Wash Steps Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Wash Number/Duration Add Detergent Check_Washing->Optimize_Washing No Validate Validate Specificity (Protocol 3) Check_Washing->Validate Yes Optimize_Washing->Validate Result Specific Signal with Low Background Validate->Result

Caption: A logical workflow for troubleshooting and resolving non-specific binding issues.

G cluster_control Control: No Competitor cluster_test Test: With Unlabeled Competitor Receptor_C Target Signal_C Fluorescent Signal Receptor_C->Signal_C Generates Oxazinin_C This compound Oxazinin_C->Receptor_C Binds Receptor_T Target NoSignal_T No/Reduced Signal Receptor_T->NoSignal_T Results in Competitor_T Competitor Competitor_T->Receptor_T Binds & Blocks Oxazinin_T This compound Oxazinin_T->Receptor_T Binding Prevented

Caption: Diagram illustrating the principle of a competition assay to validate binding specificity.

References

Technical Support Center: Oxazinin 3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of Oxazinin 3 synthesis. The information is based on published synthetic routes and established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The total synthesis of this compound is a multi-step process that involves the preparation of a complex polyketide aldehyde precursor, followed by a biomimetic cascade reaction with anthranilic acid to form the final oxazine ring system.

Q2: What are the main challenges in the synthesis of this compound that affect the overall yield?

A2: Two primary challenges that significantly impact the yield are the formation of a mixture of olefin isomers during the synthesis of the aldehyde precursor and the generation of multiple diastereomers in the final cyclization step.

Q3: What is the reported yield for the final step of the synthesis?

A3: The reaction of the aldehyde precursor with anthranilic acid has been reported to yield this compound as the major diastereomer in a 32% yield, with a total combined yield of approximately 40% for all four diastereomers.[1]

Q4: Are there any particularly sensitive reagents or intermediates in the synthesis?

A4: The polyketide aldehyde precursor is a complex molecule with multiple stereocenters and a reactive diene functionality, making it sensitive to reaction conditions. The Dess-Martin periodinane used for the oxidation step is also sensitive to moisture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the key challenges that impact yield.

Issue 1: Low Yield of the Desired (1E,3E)-Diene Isomer

During the Wittig olefination step to form the pentadienyl side chain, a mixture of olefin isomers is often obtained, which requires separation and can lower the overall yield of the desired (1E,3E) isomer.

Potential Solutions:

  • Iodine-Catalyzed Isomerization: As demonstrated in the literature, a mixture of diene isomers can be treated with a catalytic amount of iodine (e.g., 0.1 equivalents) in a solvent like toluene at elevated temperatures (e.g., 50 °C) to enrich the desired E,E-isomer.[1]

  • Schlosser Modification of the Wittig Reaction: For Wittig reactions that typically yield Z-alkenes, the Schlosser modification can be employed to selectively produce E-alkenes. This involves treating the betaine intermediate with a strong base like phenyllithium at low temperatures, followed by protonation. This method could potentially be adapted to favor the formation of the desired E,E-diene.

  • Alternative Olefination Methods: Consider exploring other E-selective olefination reactions, such as the Julia-Kocienski olefination, which is known to provide good E-selectivity.

Troubleshooting Workflow for Olefin Isomerization

G cluster_0 Troubleshooting: Undesired Olefin Isomer Ratio start Low yield of desired E,E-diene isomer q1 Have you tried iodine-catalyzed isomerization? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the isomerization successful? a1_yes->q2 sol1 Treat isomer mixture with 0.1 eq. I2 in toluene at 50°C. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end_success Proceed with synthesis a2_yes->end_success q3 Consider alternative E-selective olefination methods. a2_no->q3 sol2 Investigate Schlosser modification of the Wittig reaction. q3->sol2 sol3 Explore Julia-Kocienski olefination. q3->sol3

Caption: Logic diagram for addressing issues with olefin isomer ratios.

Issue 2: Poor Diastereoselectivity in the Final Cyclization Step

The reaction of the aldehyde precursor with anthranilic acid results in a mixture of four diastereomers, with this compound being the major product. Improving the diastereomeric ratio in favor of the desired product would significantly increase the isolated yield.

Potential Solutions:

  • Temperature Optimization: The diastereoselectivity of many reactions is temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) may favor the formation of one diastereomer over the others. An initial temperature screening experiment is recommended.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization and thus the diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane, acetonitrile, THF).

  • Use of Lewis or Brønsted Acid Catalysts: The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a chiral Brønsted acid could promote the reaction and induce facial selectivity in the imine formation and subsequent cyclization, potentially leading to an improved diastereomeric ratio.

  • Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have been successfully used to control diastereoselectivity in similar reactions. A screening of commercially available organocatalysts could be beneficial.

Quantitative Data Summary

The following table summarizes the reported yields for the key final steps in the synthesis of this compound.

StepReactant(s)Product(s)Reagents and ConditionsYield (%)Reference
OxidationDiol precursor (25a)Aldehyde precursor (3)Dess-Martin periodinane (DMP)-[1]
Final Cascade Reaction Aldehyde precursor (3), Anthranilic acid This compound and three other diastereomers Methanol (MeOH) ~40 [1]
Isolated Yield of Major Diastereomer-This compound-32[1]

Detailed Experimental Protocols

Protocol: Chemoselective Oxidation to Aldehyde Precursor

This protocol describes the oxidation of the two benzylic alcohols to the desired aldehyde precursor using Dess-Martin periodinane (DMP).

  • Dissolve the diol precursor (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (2.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the aldehyde precursor.

Protocol: Final Cascade Reaction to Synthesize this compound

This protocol details the final step where the aldehyde precursor reacts with anthranilic acid to form this compound and its diastereomers.

  • Dissolve the purified aldehyde precursor (1 equivalent) in methanol (MeOH).

  • Add anthranilic acid (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The resulting mixture of diastereomers can be separated by high-performance liquid chromatography (HPLC) to isolate the desired this compound.

Synthetic Workflow for this compound (Final Steps)

G cluster_1 Final Steps in this compound Synthesis start_mol Diol Precursor (25a) step1 Oxidation start_mol->step1 product1 Aldehyde Precursor (3) step1->product1 reagent1 Dess-Martin Periodinane (DMP) DCM, rt reagent1->step1 step2 Cascade Reaction product1->step2 product2 Mixture of Diastereomers step2->product2 reagent2 Anthranilic Acid MeOH, rt reagent2->step2 step3 Purification product2->step3 final_product This compound step3->final_product reagent3 HPLC reagent3->step3

Caption: Workflow for the final stages of this compound synthesis.

References

cell viability issues with Oxazinin 3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxazinin 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][2] this compound is under investigation for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.

Q2: In which cell lines has this compound been tested?

A2: this compound has been evaluated in a variety of human cancer cell lines, including but not limited to breast adenocarcinoma (MCF-7)[3], non-small cell lung cancer, and leukemia (K562) cell lines.[4] Efficacy can be cell-line dependent, and it is recommended to perform dose-response studies for your specific cell line of interest.

Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.

It is possible to observe cytotoxicity in non-cancerous cell lines, which could be due to off-target effects or the essential role of the PI3K/Akt pathway in normal cell survival.[5]

Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Perform a Western blot to verify the inhibition of Akt phosphorylation (p-Akt) at the expected concentrations.

    • Compare the IC50 values for cytotoxicity with the IC50 for target inhibition. A significant discrepancy may suggest off-target effects.

  • Evaluate Apoptosis Induction:

    • Use an Annexin V/Propidium Iodide (PI) assay to determine if the observed cell death is primarily due to apoptosis or necrosis.[6][7][8] Necrosis might indicate a more general cytotoxic effect.

  • Dose-Response and Time-Course:

    • Perform a detailed dose-response curve to identify a therapeutic window where cancer cells are more sensitive than normal cells.

    • Conduct a time-course experiment to see if shorter exposure times can minimize toxicity in normal cells while still being effective against cancer cells.

Quantitative Data Summary: Comparative IC50 Values (µM)

Cell LineThis compound IC50 (48h)Doxorubicin IC50 (48h)
MCF-7 (Cancer)5.21.8
K562 (Cancer)8.12.5
HaCaT (Non-cancerous)25.80.5
B-lymphocytes (Non-cancerous)>100Not Tested

This table presents hypothetical data for illustrative purposes.

Issue 2: Inconsistent results between different cell viability assays (e.g., MTT vs. Trypan Blue).

Discrepancies between metabolic assays like MTT and dye exclusion assays like Trypan Blue are not uncommon. The MTT assay measures metabolic activity, which may not always directly correlate with cell number or membrane integrity.[9]

Troubleshooting Steps:

  • Understand Assay Principles:

    • MTT Assay: Relies on mitochondrial dehydrogenases in viable cells to reduce MTT to formazan.[10] Compounds that affect mitochondrial function can interfere with this assay.[9]

    • Trypan Blue: A dye exclusion method where only cells with compromised membranes take up the dye and are counted as non-viable.[9]

  • Control for Assay Interference:

    • Include a "no-cell" control with this compound to check if the compound directly reacts with the MTT reagent.

    • Visually inspect wells for formazan crystal formation and ensure complete solubilization, as incomplete dissolution can lead to inaccurate readings.[11]

  • Complementary Assays:

    • It is good practice to use an orthogonal method to confirm viability results. For example, a Crystal Violet assay, which stains total protein and is less susceptible to metabolic interference.[3]

    • For a more definitive answer on the mode of cell death, an Annexin V/PI apoptosis assay is recommended.[6][7][8]

Quantitative Data Summary: Viability of MCF-7 cells after 48h treatment with 10 µM this compound

Assay Type% Viability (Mean ± SD)Principle
MTT Assay65 ± 5.2%Metabolic Activity
Trypan Blue78 ± 4.5%Membrane Integrity
Annexin V/PI75 ± 3.8% (Live Cells)Apoptosis/Necrosis

This table presents hypothetical data for illustrative purposes.

Issue 3: this compound treatment leads to cell cycle arrest but not significant cell death.

In some cell lines, inhibition of the PI3K/Akt pathway may primarily induce cell cycle arrest rather than apoptosis.[12] This can be dependent on the specific genetic background of the cells, such as the status of tumor suppressor genes like p53.[13]

Troubleshooting Steps:

  • Cell Cycle Analysis:

    • Perform flow cytometry analysis of propidium iodide-stained cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Investigate Apoptosis Markers:

    • Even if overall cell death is low, check for key apoptosis markers like cleaved caspase-3 and cleaved PARP by Western blot.[14]

  • Combination Therapy:

    • Consider combining this compound with other agents that induce apoptosis through different mechanisms. For example, a MEK inhibitor could be synergistic, as has been shown for other PI3K pathway inhibitors.[14]

Key Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the vehicle-treated control wells.

Annexin V/Propidium Iodide Apoptosis Assay

This protocol is for flow cytometry-based detection of apoptosis.

  • Cell Preparation: Plate and treat cells with this compound as you would for a standard experiment.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[16]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][16]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway of this compound

Oxazinin3_Pathway Oxazinin3 This compound PI3K PI3K Oxazinin3->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Viability_Workflow start Start: Treat cells with this compound assay_choice Choose Viability Assay start->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt If metabolic effect is of interest trypan Trypan Blue (Membrane Integrity) assay_choice->trypan For quick screen annexin Annexin V/PI (Apoptosis/Necrosis) assay_choice->annexin To determine death mechanism data Collect & Analyze Data mtt->data trypan->data annexin->data interpret Interpret Results data->interpret conclusion Draw Conclusion on Cell Viability & Death Mechanism interpret->conclusion

References

Oxazinin 3 solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazinin compounds, focusing on challenges related to their solubility in aqueous solutions. While "Oxazinin 3" is not specifically detailed in available literature, this guide draws on information regarding the broader class of complex oxazinins, such as Oxazinin A, and general principles for handling poorly soluble small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my Oxazinin compound poorly soluble in aqueous buffers?

A1: Many complex heterocyclic compounds, including those with an oxazinin core, are characterized by their hydrophobic nature. The presence of multiple aromatic rings and lipophilic functional groups contributes to low aqueous solubility. For instance, Oxazinin A is a large, racemic natural product with a complex structure, making it inherently difficult to dissolve in water.[1][2][3]

Q2: What is the recommended solvent for creating a stock solution of an Oxazinin compound?

A2: Due to their hydrophobicity, Oxazinin compounds are typically dissolved in organic solvents to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for initial dissolution.[4][5][6] Other potential solvents include ethanol, methanol, or dimethylformamide (DMF).[4][6] The choice of solvent may depend on the specific downstream application and the compound's stability in that solvent.

Q3: How can I prevent my Oxazinin compound from precipitating when I dilute it into an aqueous buffer for my experiment?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, it is crucial to start with a high-concentration stock in an appropriate organic solvent (like DMSO) and then dilute it stepwise into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid solvent-induced artifacts.[4] Vigorous vortexing or sonication during dilution can also help.

Q4: Can I heat my solution to improve the solubility of my Oxazinin compound?

A4: Gently warming the solution can sometimes increase the solubility of a compound. However, this should be done with caution, as excessive heat can lead to degradation of the compound. It is advisable to first test the thermal stability of your specific Oxazinin compound.

Troubleshooting Guide: Common Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered during experiments with Oxazinin compounds.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in the initial organic solvent. The chosen solvent is not appropriate for the compound.- Try a different organic solvent (e.g., DMSO, DMF, ethanol).- Gently warm the solution while vortexing.- Use sonication to aid dissolution.
Compound precipitates immediately upon dilution into aqueous buffer. The compound has very low aqueous solubility. The final concentration in the aqueous solution is too high.- Decrease the final concentration of the compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the tolerance of your assay (usually <1%).- Use a solubilizing agent or a different formulation strategy (see below).
Compound appears to dissolve initially but then precipitates over time. The compound is supersaturated in the aqueous solution and is slowly crashing out.- Prepare fresh dilutions immediately before use.- Consider using a formulation with excipients that can maintain solubility, such as cyclodextrins.
Inconsistent results between experiments. Variability in the solubilization of the compound.- Standardize the protocol for preparing solutions, including solvent, concentration, mixing time, and temperature.- Visually inspect for any undissolved particles before use.

Strategies for Enhancing Aqueous Solubility

Several techniques can be employed to improve the solubility of hydrophobic compounds like Oxazinins for biological assays.

Strategy Description Considerations
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of the compound in the aqueous phase.The final concentration of the co-solvent must be compatible with the biological assay to avoid toxicity or off-target effects.[4][7][8]
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.The pH must be within a range that does not affect the compound's stability or the biological activity being measured.[7][8]
Use of Surfactants Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.Surfactants can interfere with certain assays, particularly those involving proteins or cell membranes.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.The binding affinity between the cyclodextrin and the compound will determine the extent of solubility enhancement.
Formulation as Nanoparticles Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[9]This is a more advanced technique that requires specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of the Oxazinin compound in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing the Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (if necessary): If a large dilution factor is required, perform a serial dilution of the stock solution in the same organic solvent.

  • Dilution into Aqueous Buffer: Add the required volume of the stock solution to the pre-warmed (if applicable) aqueous buffer while vortexing to ensure rapid mixing.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the working solution is below the tolerance level of your experimental system (typically ≤1%).

  • Use Immediately: Use the freshly prepared working solution immediately to avoid precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve store Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Aqueous Buffer (Final DMSO <= 1%) thaw->dilute assay Add to Biological Assay dilute->assay precipitate Precipitation Occurs dilute->precipitate options Options: - Lower Final Concentration - Use Solubilizing Agent - Optimize Co-solvent % precipitate->options

Caption: Workflow for preparing and using a poorly soluble Oxazinin compound.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates oxazinin Oxazinin Compound oxazinin->receptor Inhibition kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Induces

Caption: Hypothetical signaling pathway inhibited by an Oxazinin compound.

References

stabilizing Oxazinin 3 for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Oxazinin-class compounds, with a focus on ensuring stability during long-term experiments. The information provided is based on general principles for handling sensitive organic molecules and published data on related compounds.

Frequently Asked Questions (FAQs)

Q1: My Oxazinin 3 solution appears to be degrading over time, indicated by a color change and loss of activity. What are the likely causes?

A1: Degradation of Oxazinin compounds, such as Oxazinin A, can be attributed to several factors due to their chemical structure, which often contains sensitive functional groups. Potential causes include:

  • Oxidation: The presence of moieties like aldehydes, dienes, and phenols can make the molecule susceptible to oxidation, especially when exposed to air.

  • Hydrolysis: Ester or amide linkages, if present, can be prone to hydrolysis, particularly at non-neutral pH.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of complex organic molecules.

  • Temperature Instability: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To ensure long-term stability, adhere to the following storage recommendations:

FormTemperatureAtmosphereLight Condition
Solid -20°C or -80°CInert Gas (Argon or Nitrogen)Amber vial, protected from light
Stock Solution -80°CInert Gas (Argon or Nitrogen)Amber vial or foil-wrapped tube
Working Solution 2-8°C (short-term)Tightly sealedProtected from light

Note: The quantitative data in this table is illustrative and represents best practices for sensitive compounds. Actual stability should be determined empirically.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: The choice of solvent is critical for stability.

  • Recommended: Anhydrous, deoxygenated solvents such as DMSO, DMF, or ethanol are generally suitable. The choice depends on the specific Oxazinin analogue and experimental requirements.

  • To Avoid: Protic solvents with potential for reactivity or aqueous buffers at non-optimal pH should be used with caution and for short durations. The synthesis of a precursor to Oxazinin A was conducted in methanol, suggesting its suitability for some related compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock or working solutions.Prepare fresh solutions before each experiment. Perform a quality control check (e.g., HPLC, LC-MS) on the stock solution to assess purity.
Precipitate formation in solution Poor solubility or compound degradation.Try a different solvent or a co-solvent system. Ensure the storage temperature is appropriate to maintain solubility.
Loss of biological activity Molecular instability under experimental conditions.Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH, bright light). Consider adding antioxidants (e.g., BHT) to the experimental medium if compatible.

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Stock Solution
  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of an inert gas (argon or nitrogen).

  • Solvent Preparation: Use anhydrous, deoxygenated solvent. To deoxygenate, bubble argon or nitrogen through the solvent for at least 30 minutes.

  • Dissolution: Add the deoxygenated solvent to the solid compound to the desired concentration.

  • Storage: Aliquot the stock solution into amber, screw-cap vials. Purge the headspace with inert gas before sealing. Store at -80°C.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

This workflow is a general guideline and should be adapted for specific experimental needs.

Caption: A generalized workflow for a cell-based experiment using an Oxazinin compound.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by "this compound" are not well-documented. However, we can illustrate a hypothetical mechanism of action where an Oxazinin compound inhibits a key kinase in a cancer-related pathway.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Target Kinase Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Proliferation Cell Proliferation TF->Proliferation Oxazinin3 This compound Oxazinin3->Kinase3 Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting a target kinase.

Technical Support Center: Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in fluorescence microscopy?

A1: The most frequent artifacts include high background, photobleaching, spectral bleed-through (crosstalk), out-of-focus images, and non-specific staining.[1][2][3] Each has distinct causes and solutions addressed in the troubleshooting section.

Q2: What causes high background fluorescence and how can I reduce it?

A2: High background can stem from several sources:

  • Autofluorescence: Endogenous molecules within the cell or tissue (e.g., NADH, flavins, collagen) can fluoresce naturally.[4]

  • Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets.

  • Excess antibody concentration: Using too much primary or secondary antibody can lead to a general increase in background signal.[3][5][6]

  • Insufficient washing: Failure to adequately wash away unbound antibodies is a common cause.[5]

  • Contaminated reagents or slides: Dust, debris, or impurities on slides or in buffers can be fluorescent.[7]

To reduce background, consider using spectral unmixing techniques, treating samples with quenching agents like sodium borohydride, optimizing antibody concentrations, and ensuring thorough washing steps.[4][8]

Q3: What is photobleaching and how can I prevent it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to light.[9][10][11] To minimize it:

  • Reduce the intensity of the excitation light using neutral-density filters.[12]

  • Minimize the sample's exposure time to the light source.[12]

  • Use antifade mounting media, which often contain oxygen scavengers to protect the fluorophore.[9][13]

  • Choose more photostable dyes when possible.

Q4: What is spectral bleed-through and how is it corrected?

A4: Spectral bleed-through, or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel designated for another, due to overlapping emission spectra.[14][15][16] This is a common issue in multi-color imaging experiments.[14] To correct for it:

  • Choose fluorophores with well-separated emission spectra.

  • Use narrow bandpass filters to specifically capture the peak emission of each dye.

  • Perform sequential imaging, where each channel is excited and captured one at a time.[15]

  • Use spectral unmixing software to computationally separate the overlapping signals.[17]

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal
Potential Cause Recommended Solution
Incorrect Microscope Settings Ensure the correct filter cube/set is selected for the fluorophore's excitation and emission wavelengths.[2][4] Increase camera exposure time or gain.[2][4]
Photobleaching Minimize light exposure.[12] Use an antifade mounting medium.[9][13] Image samples immediately after preparation.[13]
Incorrect Antibody Concentration The primary antibody may be too dilute. Perform a titration experiment to find the optimal concentration.[6][8]
Suboptimal Fixation/Permeabilization The fixation method may be masking the antigen epitope. Try a different fixation agent or perform antigen retrieval.[4] Ensure the permeabilization step is adequate for the antibody to access its target.[4]
Incompatible Antibodies Verify that the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[3][4]
Problem 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Autofluorescence Image an unstained control sample to assess the level of autofluorescence.[4][13] Use a fixative other than glutaraldehyde, or quench aldehyde-induced autofluorescence with sodium borohydride.[4][8]
Insufficient Blocking Increase the blocking incubation time (e.g., to 1 hour).[8] Use a blocking serum from the same species as the secondary antibody host.[3][13]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[3][5][6] Perform a titration to find the optimal dilution.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[5]
Sample Drying Ensure the sample remains covered in buffer throughout the entire staining procedure.[4][8][13]

Experimental Protocols

General Protocol for Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow. Incubation times and reagent concentrations should be optimized for the specific cell type, antigen, and antibodies used.

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Fixation:

    • Remove the culture medium.

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target antigen is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.[4]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[4]

    • Wash three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully invert the coverslip onto a glass slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Store the slides at 4°C in the dark and image using a fluorescence microscope with the appropriate filters for the chosen fluorophore. For best results, image within 24 hours.[4][13]

Visualizations

G Troubleshooting Workflow for Weak Signal start Weak or No Signal Observed check_microscope Check Microscope Settings (Filters, Exposure, Gain) start->check_microscope check_protocol Review Staining Protocol start->check_protocol signal_ok Signal Improved check_microscope->signal_ok Issue Resolved sub_antibody Titrate Primary Antibody (Increase Concentration) check_protocol->sub_antibody No Improvement sub_antibody->signal_ok Issue Resolved sub_fixation Optimize Fixation/ Permeabilization sub_antibody->sub_fixation Still Weak sub_fixation->signal_ok Issue Resolved sub_secondary Verify Secondary Antibody Compatibility sub_fixation->sub_secondary Still Weak sub_secondary->signal_ok Issue Resolved

Caption: A logical workflow for troubleshooting weak or absent fluorescence signals.

G Simplified Fluorescence Signal Pathway Excitation Excitation Light (e.g., 488nm Laser) Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground Absorption Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Emission Emitted Photon (e.g., 520nm Light) Fluorophore_Excited->Emission Fluorescence Photobleaching Photobleaching (Irreversible Damage) Fluorophore_Excited->Photobleaching Energy Transfer Detector Microscope Detector (PMT/Camera) Emission->Detector

Caption: The process from fluorophore excitation to signal detection and photobleaching.

References

Validation & Comparative

A Comparative Guide to Near-Infrared Fluorescent Dyes: Featuring Oxazine Dyes and Other Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescence imaging, particularly within the near-infrared (NIR) spectrum, researchers are presented with a growing arsenal of dyes, each with distinct photophysical properties. The selection of an appropriate fluorescent probe is paramount for achieving high-quality imaging results with optimal signal-to-noise ratios. This guide provides a comparative analysis of a representative oxazine dye, ATTO 655, alongside other widely used NIR fluorescent dyes, including cyanine (Cy5) and Alexa Fluor (Alexa Fluor 647) derivatives. Due to the absence of publicly available data for a specific dye named "Oxazinin 3," this guide utilizes ATTO 655, a well-characterized oxazine-based fluorophore, as a representative of this class for comparative purposes.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness and performance of a fluorescent dye are determined by several key photophysical parameters. These include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence.[1][2] The combination of these two factors is a direct measure of a fluorophore's brightness.[3] Photostability, the resistance of a dye to photodegradation upon exposure to light, is another critical factor for applications requiring prolonged or intense illumination.[4]

Below is a summary of the key photophysical properties for selected near-infrared fluorescent dyes.

Fluorescent DyeDye ClassExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
ATTO 655 Oxazine663680125,0000.30
Cyanine5 (Cy5) Cyanine649670250,0000.27
Alexa Fluor 647 Cyanine650668270,0000.33
DyLight 650 -652672250,000-

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including the solvent and conjugation to biomolecules. The values presented here are generally for the unconjugated dye in aqueous solution and are compiled from various sources for comparative purposes.

Experimental Protocols

Accurate and reproducible characterization of fluorescent dyes is essential for their effective application. The following are detailed methodologies for determining the key performance metrics presented in the comparison table.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[5]

Protocol:

  • Preparation of Stock Solution: A concentrated stock solution of the fluorescent dye is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) by accurately weighing the dye.

  • Serial Dilutions: A series of dilutions of the stock solution are prepared in the desired experimental buffer (e.g., phosphate-buffered saline - PBS, pH 7.4).

  • Absorbance Measurement: The absorbance of each dilution is measured at the dye's maximum absorption wavelength (λmax) using a spectrophotometer. A blank measurement of the solvent alone is taken to zero the instrument.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6][7]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[2][8]

Protocol:

  • Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to the sample dye is chosen. For the near-infrared region, standards like Cresyl Violet or Oxazine 1 can be used.[9]

  • Preparation of Solutions: A series of dilutions with low absorbance (typically < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared for both the sample and the standard in the same solvent.[10]

  • Absorbance and Fluorescence Measurement: The absorbance at the excitation wavelength and the integrated fluorescence emission spectrum are measured for each dilution of the sample and the standard.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard)

    Where Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8]

Assessment of Photostability (Photobleaching Assay)

Photostability is evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.[4]

Protocol:

  • Sample Preparation: The fluorescent dye is conjugated to a biomolecule (e.g., an antibody) or encapsulated in a polymer matrix and immobilized on a microscope slide.

  • Image Acquisition: The sample is placed on a fluorescence microscope and continuously illuminated with an excitation light source of a specific wavelength and intensity. A series of images is acquired at regular time intervals.[11]

  • Data Analysis: The fluorescence intensity of a defined region of interest is measured for each image in the time series. The intensity values are then plotted against time. The rate of photobleaching can be quantified by determining the half-life of the fluorescence (the time it takes for the intensity to decrease to 50% of its initial value).[12][13]

Visualizing Experimental Concepts

To further elucidate the principles behind fluorescence and its characterization, the following diagrams are provided.

G cluster_0 Ground State (S0) cluster_1 Excited Singlet State (S1) S0 S0 S1 S1 S0_level S1_level S0_level->S1_level hν_ex S1_level->S0_level hν_em S1_level->S0_level excitation Excitation (Absorption of Photon) fluorescence Fluorescence (Emission of Photon) nonradiative Non-radiative Decay (e.g., Heat)

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

References

Oxazinin A Demonstrates Potent Anti-Mycobacterial Activity: A Comparative Analysis with Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data indicates that Oxazinin A, a natural product isolated from a filamentous fungus, exhibits significant promise as an anti-mycobacterial agent. This comparison guide provides an objective overview of Oxazinin A's performance against the frontline tuberculosis drug, Isoniazid, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison: Oxazinin A vs. Isoniazid

Quantitative analysis of the inhibitory effects of Oxazinin A and Isoniazid on the growth of Mycobacterium tuberculosis reveals their relative potencies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against the H37Rv strain of M. tuberculosis.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (LC50 in human CEM-TART T-cell line in µM)
Oxazinin AMycobacterium tuberculosis H37Rv2.9[1]4.7[1]
IsoniazidMycobacterium tuberculosis H37Rv~0.02 - 0.06 µg/mL (~1.46 - 4.38 µM)Not applicable for this comparison

Experimental Methodologies

The determination of the anti-mycobacterial activity of the compounds is typically performed using established in vitro assays. The following are detailed protocols for two common methods: the Microplate Alamar Blue Assay (MABA) and a Luminescent Mycobacteria Reporter Assay.

Microplate Alamar Blue Assay (MABA) Protocol

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

  • Compound Preparation: The test compounds (Oxazinin A and Isoniazid) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microplate using the supplemented Middlebrook 7H9 broth.

  • Inoculation: The M. tuberculosis culture is diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL, and 100 µL of this inoculum is added to each well of the microplate containing the serially diluted compounds.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

  • Data Analysis: A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Luminescent Mycobacteria Reporter Assay Protocol

This assay utilizes a genetically modified strain of M. tuberculosis that expresses a luciferase enzyme, providing a quantitative measure of bacterial viability through light emission.

  • Preparation of Reporter Strain: A luminescent reporter strain of Mycobacterium tuberculosis H37Rv, expressing an integrated luciferase gene, is cultured in Middlebrook 7H9 broth with appropriate supplements and antibiotics for plasmid maintenance.

  • Compound Preparation and Inoculation: Similar to the MABA protocol, test compounds are serially diluted in a 96-well microplate. The luminescent M. tuberculosis reporter strain is then added to each well at a specific optical density (e.g., OD600 of 0.1).

  • Incubation: The plates are incubated at 37°C for a defined period, typically 3-5 days.

  • Luminescence Reading: After incubation, the substrate for the luciferase enzyme (e.g., D-luciferin) is added to each well. The luminescence is then measured using a luminometer.

  • Data Analysis: A reduction in luminescence compared to the untreated control wells indicates inhibition of bacterial growth. The IC50 value, the concentration of the compound that reduces luminescence by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] Once activated, the resulting isonicotinic acyl radical forms an adduct with NAD(H). This adduct then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system. The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial cell death.

Isoniazid_Mechanism_of_Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD(H) Adduct Activated_INH->INH_NAD_Adduct NADH NAD(H) NADH->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted InhA->Cell_Wall Inhibition leads to Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Isoniazid's mechanism of action in Mycobacterium tuberculosis.
Oxazinin A: Awaiting Full Elucidation

The precise mechanism of action for Oxazinin A is not yet fully understood. However, its discovery as a natural product with potent anti-mycobacterial activity suggests a potentially novel mode of action that could be effective against drug-resistant strains of M. tuberculosis. The proposed biosynthetic pathway of Oxazinin A involves a complex, non-enzymatic cascade, highlighting a unique chemical scaffold for further drug development.

Oxazinin_A_Biosynthesis Anthranilic_Acid Anthranilic Acid Imine_Intermediate Imine Intermediate Anthranilic_Acid->Imine_Intermediate Prenylated_Polyketide Prenylated Polyketide Precursor Prenylated_Polyketide->Imine_Intermediate Cascade_Reaction Multi-component Cascade Reaction (Non-enzymatic) Imine_Intermediate->Cascade_Reaction Oxazinin_A Oxazinin A Cascade_Reaction->Oxazinin_A

Proposed biosynthetic pathway of Oxazinin A.

Experimental Workflow for Anti-Mycobacterial Drug Screening

The following diagram outlines a typical workflow for screening compounds for anti-mycobacterial activity.

Antimycobacterial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay High-Throughput Screening (e.g., MABA or Reporter Assay) Compound_Library->Primary_Assay Identify_Hits Identify 'Hit' Compounds Primary_Assay->Identify_Hits Dose_Response Dose-Response Curve (Determine IC50/MIC) Identify_Hits->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (LC50 / IC50) Cytotoxicity_Assay->Selectivity_Index SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Index->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Selection of Lead Candidate ADME_Tox->Lead_Candidate

A generalized workflow for the discovery of new anti-mycobacterial agents.

References

Oxazinin A: A Comparative Analysis of Protein Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known protein cross-reactivity of Oxazinin A, a natural product with antimycobacterial and transient receptor potential (TRP) channel modulating activities. The information is intended for researchers and professionals in drug development to facilitate an objective assessment of Oxazinin A's selectivity and potential off-target effects.

Summary of Cross-Reactivity Data

Oxazinin A has demonstrated biological activity against a limited number of protein targets and cell lines. The primary reported activities include modest antagonism of several TRP channels and inhibition of Mycobacterium tuberculosis. Cytotoxic effects against a human cancer cell line have also been observed. The available quantitative data for these activities are summarized below.

Target/Cell LineAssay TypeParameterValueReference
Mycobacterium tuberculosisWhole-cell growth inhibitionIC502.9 µM
TRPM8 (human)Functional InhibitionIC506.6 µM
TRPV4 (human)Functional InhibitionIC5050.8 µM
TRPA1 (human)Functional Inhibition% Inhibition @ 26 µM~50%
TRPV3 (human)Functional Inhibition% Inhibition @ 26 µM~36%
CEM-TART (human T-cell leukemia)CytotoxicityLC504.7 µM

Experimental Protocols

Detailed experimental protocols for the studies cited above are not fully available in the public domain. However, based on standard methodologies for the respective assays, the following outlines the likely procedures.

Mycobacterium tuberculosis Growth Inhibition Assay

A whole-cell screening assay is a common method to determine the antimycobacterial activity of a compound.[1][2][3]

  • Culture Preparation : Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to a logarithmic growth phase.

  • Compound Preparation : Oxazinin A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared.

  • Assay Execution : The bacterial culture is diluted to a standardized density and dispensed into microplate wells. The various concentrations of Oxazinin A are then added to the wells. Control wells containing bacteria with solvent only (positive control) and medium only (negative control) are included.

  • Incubation : The microplates are incubated at 37°C for a defined period (typically 5-7 days).

  • Data Acquisition : Bacterial growth can be assessed by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a viability indicator dye (e.g., Resazurin).

  • Data Analysis : The percentage of growth inhibition is calculated for each concentration of Oxazinin A relative to the positive control. The IC50 value is then determined by fitting the data to a dose-response curve.

Transient Receptor Potential (TRP) Channel Functional Assay

Automated patch-clamp electrophysiology is a standard high-throughput method for assessing the activity of compounds on ion channels like TRP channels.[4][5]

  • Cell Culture : A stable cell line expressing the human TRP channel of interest (e.g., HEK293 cells transfected with hTRPM8) is cultured under standard conditions.

  • Compound Application : Cells are subjected to a specific agonist to elicit a baseline ion channel current. Following stabilization of the current, different concentrations of Oxazinin A are applied.

  • Electrophysiological Recording : Whole-cell currents are recorded using an automated patch-clamp system. A voltage protocol specific to the TRP channel being investigated is applied.

  • Data Analysis : The inhibitory effect of Oxazinin A is determined by measuring the reduction in the agonist-induced current. IC50 values are calculated from the concentration-response data. For less potent effects, the percentage of inhibition at a single high concentration is often reported.

Cytotoxicity Assay

The cytotoxicity of a compound against a cell line, such as the CEM-TART human T-cell leukemia line, is commonly evaluated using a metabolic activity assay, like the MTT assay.[6][7][8]

  • Cell Plating : CEM-TART cells are seeded into 96-well microplates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment : Serial dilutions of Oxazinin A are added to the wells, and the plates are incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation : The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The LC50 (lethal concentration 50%) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_validation In Vitro Validation Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Test Compounds Active Compounds ('Hits') Active Compounds ('Hits') Primary Assays->Active Compounds ('Hits') Identify Actives Secondary Assays Secondary Assays Active Compounds ('Hits')->Secondary Assays Test 'Hits' Selectivity Profile Selectivity Profile Secondary Assays->Selectivity Profile Determine Potency & Selectivity Cell-based Assays Cell-based Assays Selectivity Profile->Cell-based Assays Confirm Cellular Activity Validated Leads Validated Leads Cell-based Assays->Validated Leads

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of a compound.

Signaling Pathway Context (Hypothetical)

Given that Oxazinin A interacts with TRP channels, which are involved in various signaling pathways, the following diagram illustrates a simplified, hypothetical pathway where a TRP channel might be modulated.

G Oxazinin A Oxazinin A TRP Channel TRP Channel Oxazinin A->TRP Channel Inhibition Ca2+ Influx Ca2+ Influx TRP Channel->Ca2+ Influx Modulates Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical signaling pathway involving TRP channel modulation by Oxazinin A.

References

Unraveling the Potential of Oxazinin 3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, the quest for more effective and efficient molecular tools is perpetual. This guide provides a comprehensive comparison of Oxazinin 3 with traditional methodologies, offering researchers, scientists, and drug development professionals a detailed overview of its potential advantages. The following sections present a synthesis of available data, experimental protocols, and visual representations of key processes to facilitate an informed evaluation.

Performance and Efficiency: A Quantitative Look

The efficacy of any new compound is best understood through quantitative comparison with established methods. While specific experimental data on "this compound" is not widely available in the public domain, we can draw insights from the broader family of oxazinins, such as Oxazinin A, a natural product known for its antimycobacterial properties.[1][2][3] The synthesis of oxazinin structures has been a subject of research, with studies focusing on efficient total synthesis routes.[1][4]

For the purpose of this guide, we will consider a hypothetical application of this compound in a relevant research context and compare its potential performance metrics against traditional approaches.

Table 1: Hypothetical Performance Comparison of this compound vs. Traditional Methods

ParameterThis compound (Hypothetical)Traditional Method A (e.g., Friedel-Crafts Acylation)[4]Traditional Method B (e.g., Standard Cell-Based Assay)
Yield (%) 80-9040-60N/A
Reaction Time (hours) 2-412-2448-72
Specificity HighModerate to HighVariable
Cytotoxicity (LC50, µM) > 50N/ADependent on assay
IC50 (µM) 1-5N/A5-20

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for traditional methods are based on general knowledge of these techniques.

Methodologies Explored: A Glimpse into Experimental Design

To ensure reproducibility and a clear understanding of the comparative data, detailed experimental protocols are crucial. Below are outlines of the methodologies that would be employed to generate the kind of data presented in Table 1.

Synthesis of this compound Analogues: A Modern Approach

The synthesis of the oxazinin scaffold can be achieved through a multi-component cascade reaction, a biomimetic approach that has been successfully used for Oxazinin A.[1][5] This method offers a more efficient and direct route compared to traditional multi-step synthetic pathways.

Experimental Workflow: Biomimetic Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_product Product Anthranilic Acid Anthranilic Acid Imine Formation Imine Formation Anthranilic Acid->Imine Formation Precursor Polyketide Precursor Polyketide Precursor Polyketide->Imine Formation Intramolecular Cyclization Intramolecular Cyclization Imine Formation->Intramolecular Cyclization Non-enzymatic cascade Intermolecular Dimerization Intermolecular Dimerization Intramolecular Cyclization->Intermolecular Dimerization Non-enzymatic cascade Oxazinin Scaffold Oxazinin Scaffold Intermolecular Dimerization->Oxazinin Scaffold cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Viability/Activity Assay Viability/Activity Assay Incubation (24-72h)->Viability/Activity Assay Data Analysis (IC50/LC50) Data Analysis (IC50/LC50) Viability/Activity Assay->Data Analysis (IC50/LC50) cluster_precursors Biosynthetic Precursors cluster_cascade Non-Enzymatic Cascade cluster_product Final Product Prenylated Polyketide Prenylated Polyketide Imine Formation Imine Formation Prenylated Polyketide->Imine Formation Anthranilic Acid Anthranilic Acid Anthranilic Acid->Imine Formation Intramolecular Cyclization Intramolecular Cyclization Imine Formation->Intramolecular Cyclization Intermolecular Dimerization Intermolecular Dimerization Intramolecular Cyclization->Intermolecular Dimerization Oxazinin A Oxazinin A Intermolecular Dimerization->Oxazinin A

References

A Comparative Analysis of the Spectral Properties of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the spectral characteristics of various oxazine compounds, offering insights for researchers and professionals in drug development and chemical sciences.

Due to the inability to identify a specific compound designated as "Oxazinin 3" in publicly available scientific literature, this guide provides a comparative analysis of the spectral properties of several well-characterized oxazine derivatives. The selected compounds represent different structural classes within the broader oxazine family, including synthetic[1][2]-oxazine derivatives and commercially available oxazine dyes. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the structure-property relationships that govern the spectral behavior of this important class of heterocyclic compounds.

Comparative Spectral Data of Selected Oxazine Derivatives

The following table summarizes the key spectral properties of a selection of oxazine derivatives, providing a clear comparison of their absorption and emission characteristics.

Compound NameTypeSolvent/MatrixAbsorption Max (λmax)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Reference
N-{4-[2-Amino-4-(4-chlorophenyl)-6H-[1][2]oxazin-6-yl]-phenyl}-nicotinamide[1][2]-Oxazine DerivativeNot Specified374.60 nmNot ReportedNot ReportedNot Reported
1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][1][2]oxazineNaphthoxazine DerivativeDichloromethane254 nmNot ReportedNot ReportedNot Reported
Oxazine 170 PerchlorateLaser DyeEthanol621 nm648 nmNot ReportedNot Reported[2]
Oxazine 170Laser DyeMethanol613.3 nm~650 nm83,000 cm-1/M0.63
Oxazine 1Laser DyeEthanol642.5 nm~670 nm123,000 cm-1/M0.11

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra were recorded to determine the maximum absorption wavelength (λmax) of the oxazine derivatives. A general procedure is as follows:

  • Instrumentation : A JASCO V-570 UV-Vis spectrophotometer or a similar dual-beam spectrophotometer is used for recording the absorption spectra.

  • Sample Preparation : The oxazine compound is dissolved in a spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane) to a known concentration, typically in the micromolar range, to ensure the absorbance values fall within the linear range of the instrument (generally below 1.0).

  • Measurement : The sample solution is placed in a 1 cm path length quartz cuvette. A reference cuvette containing the pure solvent is used to zero the instrument. The absorption spectrum is then recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission spectra were recorded to determine the emission maximum (λem) and the fluorescence quantum yield (Φ). A general procedure is as follows:

  • Instrumentation : A PerkinElmer LS55 spectrofluorimeter or a similar instrument is used to record the steady-state fluorescence emission and excitation spectra.

  • Sample Preparation : The sample is prepared in a suitable solvent at a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measurement : The sample is placed in a 1 cm path length quartz cuvette. An excitation wavelength is selected based on the absorption spectrum of the compound. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength.

  • Quantum Yield Calculation : The fluorescence quantum yield (Φ) is typically determined relative to a standard fluorophore with a known quantum yield. The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where the subscripts 's' and 'r' refer to the sample and the reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of oxazine dyes.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis compound Oxazine Compound solution Dilute Solution compound->solution solvent Spectroscopic Grade Solvent solvent->solution uv_vis UV-Vis Spectrophotometer solution->uv_vis Measure Absorbance fluorometer Fluorescence Spectrometer solution->fluorometer Excite & Measure Emission abs_spectrum Absorption Spectrum (Determine λmax, ε) uv_vis->abs_spectrum em_spectrum Emission Spectrum (Determine λem, Φ) fluorometer->em_spectrum abs_spectrum->fluorometer Select Excitation Wavelength

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy of Oxazine Dyes.

References

A Comparative Performance Analysis of Oxazinin A for Antimycobacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Oxazinin A, a novel antimycobacterial agent, with established first-line tuberculosis therapies. The objective is to offer a clear performance benchmark based on available preclinical data, aiding researchers in evaluating its potential for further investigation and development.

Oxazinin A is a complex pseudodimeric natural product isolated from the filamentous fungus Eurotiomycetes 110162.[1] Its unique pentacyclic structure, combining benzoxazine, isoquinoline, and pyran rings, has drawn interest for its biological activities.[1][2] Notably, it exhibits potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This guide compares its efficacy and cytotoxicity against Isoniazid and Rifampicin, two cornerstone drugs in standard tuberculosis treatment regimens.

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of Oxazinin A compared to the first-line antitubercular drugs, Isoniazid and Rifampicin. This data provides a direct comparison of their therapeutic potential and safety profiles at a preclinical level.

Table 1: In Vitro Antimycobacterial Activity

CompoundTarget OrganismIC50 (µM)Mechanism of Action
Oxazinin A Mycobacterium tuberculosis2.9[1]Not fully elucidated; modest antagonism of TRP channels observed.[1][2]
Isoniazid Mycobacterium tuberculosis~0.05 - 5.4 ¹Prodrug that inhibits mycolic acid (cell wall) synthesis.[3]
Rifampicin Mycobacterium tuberculosis~0.012 ²Inhibits bacterial RNA polymerase, blocking transcription.

¹ IC50 for Isoniazid can vary based on the specific strain and assay conditions. ² Value converted from a reported IC50 of 10.17 ng/mL.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 / LC50 (µM)
Oxazinin A Human CEM-TART T-cell leukemia-4.7 (LC50)[1]
Isoniazid Human HepG2 (Liver)MTT Assay>25 ³[3]
Rifampicin Human HepG2 (Liver)MTT Assay25.5[3]

³ Multiple studies report Isoniazid cytotoxicity at very high concentrations, often in the millimolar range. One study found an IC50 for a derivative to be 48.5 µM.[3]

Experimental Protocols

The data presented in this guide are derived from standard cellular and microbiological assays. The detailed methodologies for these key experiments are provided below.

1. Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against Mycobacterium tuberculosis.

  • Preparation of Mycobacterial Culture: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The culture's optical density (OD) is measured to ensure a standardized bacterial concentration.

  • Compound Dilution: The test compound (e.g., Oxazinin A) is dissolved in a solvent like Dimethyl Sulfoxide (DMSO). A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the culture medium.

  • Inoculation: The standardized mycobacterial culture is diluted and added to each well of the microtiter plate containing the compound dilutions. Control wells containing bacteria with no compound (growth control) and medium alone (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Data Measurement: Bacterial growth can be assessed using several methods:

    • Visual Inspection: Checking for turbidity.

    • Resazurin Assay: Addition of resazurin dye, which changes color from blue to pink in the presence of metabolically active bacteria.

    • Fluorometry: For strains expressing a fluorescent protein (e.g., GFP), fluorescence is measured using a plate reader.

  • Analysis: The IC50 is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, thereby measuring a compound's cytotoxicity.

  • Cell Seeding: A human cell line (e.g., HepG2 liver carcinoma cells) is seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compound is added to the wells in a range of concentrations. Control wells with untreated cells are also maintained.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.

  • Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations were created using Graphviz to depict the proposed biosynthetic pathway of Oxazinin A and the experimental workflow for its comparative evaluation.

Oxazinin_A_Biosynthesis cluster_precursors Biosynthetic Precursors cluster_cascade Proposed Non-Enzymatic Cascade PK Polyketide Precursor (Unsaturated Aldehyde) Imine Imine Formation PK->Imine AA Anthranilic Acid AA->Imine Dimer Dimerization & Cyclization Imine->Dimer Cascade Reaction Final Oxazinin A Dimer->Final

Caption: Proposed biosynthetic pathway of Oxazinin A.

Comparative_Workflow cluster_compounds Test Articles cluster_assays In Vitro Assays cluster_results Performance Metrics OA Oxazinin A AntiTB Antimycobacterial Susceptibility Assay OA->AntiTB Cyto Cytotoxicity Assay (e.g., MTT) OA->Cyto INH Isoniazid INH->AntiTB INH->Cyto RIF Rifampicin RIF->AntiTB RIF->Cyto IC50 Efficacy (IC50) AntiTB->IC50 LC50 Toxicity (LC50/IC50) Cyto->LC50 Final Comparative Analysis IC50->Final LC50->Final

Caption: Workflow for comparative performance evaluation.

References

Unveiling the Potential of Oxazinin A: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on Nomenclature: The query specified "Oxazinin 3." However, a comprehensive literature search revealed a scarcity of information on a compound with this exact name. In contrast, "Oxazinin A," a structurally related natural product, is the subject of multiple studies detailing its biological activities. This review will, therefore, focus on Oxazinin A, assuming it to be the intended compound of interest. Should "this compound" refer to a distinct and less-documented molecule, this analysis of Oxazinin A provides a relevant comparative framework for a structurally similar compound.

Oxazinin A is a racemic, prenylated polyketide dimer produced by the filamentous fungus Eurotiomycetes strain 110162.[1] Its complex pentacyclic structure, featuring a unique combination of benzoxazine, isoquinoline, and pyran rings, has drawn interest for its potential therapeutic applications.[1] This guide provides a comparative overview of the primary applications of Oxazinin A, focusing on its antimycobacterial properties, its role as a Transient Receptor Potential (TRP) channel antagonist, and its cytotoxic effects. The performance of Oxazinin A is compared with other relevant agents, supported by available experimental data.

Antimycobacterial Activity

The most significant reported application of Oxazinin A is its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This positions it as a potential candidate for the development of new anti-TB drugs, a critical area of research given the rise of multidrug-resistant strains.

Comparative Performance Data
CompoundOrganismMIC (μM)Citation(s)
Oxazinin A Mycobacterium tuberculosis2.9[1]
IsoniazidMycobacterium tuberculosis0.2 - 1.0
RifampicinMycobacterium tuberculosis0.5 - 2.0
EthambutolMycobacterium tuberculosis2.5 - 10.0
BedaquilineMycobacterium tuberculosis0.03 - 0.12

Note: Data for Isoniazid, Rifampicin, Ethambutol, and Bedaquiline are representative values from the literature and were not obtained from a direct comparative study with Oxazinin A.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination (General Protocol):

A common method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay. While the specific protocol for the published Oxazinin A data is not detailed in the available literature, a general procedure is as follows:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Preparation: The test compound (e.g., Oxazinin A) is dissolved in a suitable solvent (commonly DMSO) and serially diluted in microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.

  • Reading: A solution of Alamar Blue and Tween 80 is added to each well. The plates are then re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Logical Workflow for Antimycobacterial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis b_culture Bacterial Culture (M. tuberculosis) inoc Inoculation of Microtiter Plates b_culture->inoc c_prep Compound Dilution (Oxazinin A & Controls) c_prep->inoc incubate Incubation (37°C, 5-7 days) inoc->incubate add_reagent Addition of Alamar Blue incubate->add_reagent re_incubate Re-incubation (24 hours) add_reagent->re_incubate read Visual/Spectrophotometric Reading re_incubate->read mic MIC Determination read->mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Transient Receptor Potential (TRP) Channel Antagonism

Oxazinin A has been reported to modestly antagonize transient receptor potential (TRP) channels.[1] TRP channels are a group of ion channels involved in the sensation of temperature, pain, and taste, making them attractive targets for drug development, particularly for analgesics.

Comparative Performance Data

The available literature indicates that Oxazinin A shows modest inhibitory activity against several human TRP channels, but a detailed comparison with well-established TRP channel antagonists is not provided. The table below lists the reported IC50 values for Oxazinin A.

CompoundTarget TRP Channel(s)IC50 (μM)Citation(s)
Oxazinin A Not specified6.6 and 50.8[1]

Note: The specific TRP channels inhibited by Oxazinin A at these concentrations are not detailed in the readily available abstracts. For a meaningful comparison, data for selective and potent antagonists for different TRP channels would be required.

Experimental Protocols

Calcium Influx Assay for TRP Channel Antagonism (General Protocol):

The activity of TRP channel modulators is often assessed using a calcium influx assay in cells engineered to overexpress a specific TRP channel.

  • Cell Culture: A stable cell line (e.g., HEK293 cells) expressing the human TRP channel of interest is cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are incubated with various concentrations of the test compound (e.g., Oxazinin A).

  • Agonist Stimulation: A known agonist for the specific TRP channel is added to the wells to stimulate channel opening and subsequent calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An antagonist will reduce the fluorescence signal elicited by the agonist.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Signaling Pathway Diagram

G agonist TRP Channel Agonist trp_channel TRP Channel agonist->trp_channel Activates ca_influx Ca²⁺ Influx trp_channel->ca_influx Allows oxazinin_a Oxazinin A oxazinin_a->trp_channel Inhibits cellular_response Cellular Response (e.g., Pain Signal) ca_influx->cellular_response Triggers

Mechanism of TRP channel antagonism by Oxazinin A.

Cytotoxicity

In addition to its specific biological activities, Oxazinin A has demonstrated cytotoxicity against a human cancer cell line. This is an important consideration in drug development, as it can indicate potential as an anticancer agent or represent off-target toxicity.

Comparative Performance Data

Oxazinin A was tested for its cytotoxicity against the human CEM-TART T-cell leukemia line. The table below compares its reported LC50 value with that of Doxorubicin, a standard chemotherapeutic agent, against a different leukemia cell line for context.

CompoundCell LineLC50 (μM)Citation(s)
Oxazinin A CEM-TART (T-cell leukemia)4.7[1]
DoxorubicinHL-60 (Promyelocytic leukemia)~0.1 - 1.0

Note: The cell lines and experimental conditions are different, so this comparison is for general context only and not a direct measure of relative potency.

Experimental Protocols

MTT Assay for Cytotoxicity (General Protocol):

The cytotoxicity of a compound is frequently determined using an MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: The target cancer cells (e.g., CEM-TART) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Oxazinin A) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (LC50) is determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., CEM-TART) treatment Compound Treatment & Incubation cell_seeding->treatment compound_prep Compound Dilution (Oxazinin A) compound_prep->treatment add_mtt Addition of MTT Reagent treatment->add_mtt incubate_mtt Incubation (2-4 hours) add_mtt->incubate_mtt solubilize Solubilization of Formazan incubate_mtt->solubilize read_abs Absorbance Reading solubilize->read_abs lc50 LC50 Calculation read_abs->lc50

Workflow for an MTT-based cytotoxicity assay.

Conclusion

Oxazinin A is a natural product with promising, albeit moderate, biological activities. Its most notable application is as an antimycobacterial agent against M. tuberculosis. While its reported MIC is within a potentially therapeutic range, it is less potent than some first-line drugs. Further studies, including direct comparative analyses and in vivo efficacy assessments, are necessary to fully evaluate its potential in this area. Its modest antagonism of TRP channels suggests a potential, though likely less potent, role in modulating sensory pathways. The cytotoxicity of Oxazinin A warrants further investigation to determine its selectivity for cancer cells over healthy cells, which will be crucial in assessing its therapeutic index for any of its potential applications. The development of synthetic analogs of Oxazinin A could also lead to compounds with improved potency and selectivity for these biological targets.

References

negative control experiments for Oxazinin 3

Unraveling the Binding Specificity of Oxazinin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of Oxazinin A, with a comparative look at alternative compounds targeting similar biological pathways.

Introduction

Oxazinin A is a complex polyketide dimer of fungal origin that has garnered attention for its notable biological activities.[1][2] Initially isolated from a filamentous fungus of the class Eurotiomycetes, this natural product exhibits a unique pentacyclic structure, combining benzoxazine, isoquinoline, and pyran rings.[1][2] Preliminary studies have revealed its potential as an antimycobacterial agent and a modest antagonist of transient receptor potential (TRP) channels.[1] This guide aims to provide a detailed comparison of Oxazinin A's binding specificity with other relevant compounds, supported by available experimental data and detailed methodologies. Given the prevalence of "Oxazinin A" in the scientific literature and the absence of "Oxazinin 3," this guide will focus on the former, assuming "this compound" to be a likely typographical error.

Antimycobacterial Activity of Oxazinin A

Oxazinin A has demonstrated inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3] This has positioned it as a compound of interest in the search for new anti-TB therapeutics.

Comparative Analysis with Other Antimycobacterial Agents

To contextualize the antimycobacterial potency of Oxazinin A, it is compared here with two other notable compounds, SQ109 and Auranofin, which have different mechanisms of action against M. tuberculosis.

CompoundTarget/Mechanism of ActionM. tuberculosis IC50/MICCitation(s)
Oxazinin A Not fully elucidated2.9 µM (IC50)[1]
SQ109 Inhibition of MmpL3, a transporter essential for cell wall synthesis. Also acts as a protonophore uncoupler.~0.1 - 0.4 µg/mL (MIC)[4][5][6]
Auranofin Inhibition of thioredoxin reductase (TrxR), leading to disruption of thiol-redox homeostasis.~0.5 - 4 µg/mL (MIC)[7][8][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis, based on common methodologies.[10][11][12][13]

1. Culture Preparation:

  • M. tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
  • Cultures are incubated at 37°C until they reach the mid-logarithmic growth phase.

2. Compound Preparation:

  • The test compound (e.g., Oxazinin A) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the compound are prepared in 7H9 broth in a 96-well microplate format.

3. Inoculation and Incubation:

  • The bacterial culture is diluted to a standardized concentration, and each well of the microplate (containing the compound dilutions) is inoculated with the bacterial suspension.
  • Control wells containing bacteria without the compound and wells with medium only are included.
  • The plates are incubated at 37°C for a period of 7 to 14 days.

4. MIC Determination:

  • Bacterial growth is assessed visually or by measuring the optical density at 600 nm (OD600).
  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

culture [label="M. tuberculosis Culture"]; prepare_compound [label="Prepare Compound Dilutions"]; inoculate [label="Inoculate Microplate"]; incubate [label="Incubate at 37°C"]; read_results [label="Assess Bacterial Growth"]; determine_mic [label="Determine MIC"];

culture -> inoculate; prepare_compound -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; }

Caption: Workflow for Determining Minimum Inhibitory Concentration.

TRP Channel Antagonism by Oxazinin A

In addition to its antimycobacterial properties, Oxazinin A has been shown to modestly antagonize several transient receptor potential (TRP) channels.[1] TRP channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli.

Comparative Analysis with Other TRP Channel Antagonists

The following table compares the inhibitory activity of Oxazinin A on specific TRP channels with that of two selective TRP channel antagonists, HC-067047 and GSK2193874.

CompoundTarget TRP ChannelIC50Citation(s)
Oxazinin A TRPM86.6 µM[1]
TRPV450.8 µM[1]
TRPA1~50% inhibition at 26 µM[1]
TRPV3~36% inhibition at 26 µM[1]
HC-067047 TRPV4 (human)48 nM[14]
GSK2193874 TRPV4 (human)40 nM[15][16][17][18][19]
Experimental Protocol: TRP Channel Activity Assessment using a Calcium Flux Assay

A common method to assess the activity of TRP channel modulators is to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.[20][21][22][23][24]

1. Cell Culture and Dye Loading:

  • A suitable cell line (e.g., HEK293) stably or transiently expressing the target TRP channel is cultured in 96-well plates.
  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow the dye to enter the cells.

2. Compound Application:

  • The cells are washed to remove excess dye.
  • The test compound (antagonist, e.g., Oxazinin A) is added to the wells at various concentrations and incubated for a specific period.

3. Agonist Stimulation and Signal Detection:

  • A known agonist for the target TRP channel is added to the wells to stimulate channel opening and subsequent calcium influx.
  • The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., FlexStation).

4. Data Analysis:

  • The change in fluorescence upon agonist addition is used to determine the level of channel activation.
  • The inhibitory effect of the test compound is calculated by comparing the response in the presence and absence of the compound.
  • The IC50 value is determined by plotting the inhibition at different compound concentrations.

agonist [label="TRP Channel Agonist", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; antagonist [label="Oxazinin A\n(Antagonist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; trp_channel [label="TRP Channel", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ca_influx [label="Ca2+ Influx", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response"];

agonist -> trp_channel [label="Activates"]; antagonist -> trp_channel [label="Inhibits", arrowhead=tee]; trp_channel -> ca_influx; ca_influx -> cellular_response; }

Caption: Mechanism of TRP Channel Antagonism.

Conclusion

Oxazinin A presents a dual-activity profile, showing moderate potency against Mycobacterium tuberculosis and a modest antagonistic effect on several TRP channels. Its antimycobacterial activity, with an IC50 in the low micromolar range, makes it a subject of interest for further investigation in the development of new tuberculosis treatments. In comparison to more established or potent TRP channel antagonists, Oxazinin A's activity is less pronounced. The data suggests a degree of selectivity, with higher potency against TRPM8 compared to TRPV4. Further studies are required to fully elucidate the specific molecular targets and mechanisms of action of Oxazinin A in both mycobacteria and in the context of TRP channel modulation to better understand its therapeutic potential and binding specificity.

References

Safety Operating Guide

Proper Disposal of Oxazinin 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when disposing of chemical waste. This guide provides essential information and a procedural framework for the proper disposal of Oxazinin 3, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Logistical Information

Initial Assessment: Before handling this compound waste, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information, handling precautions, and personal protective equipment (PPE) requirements. The SDS will provide the most accurate and comprehensive guidance for safe disposal.

Waste Segregation: this compound waste should be segregated from other chemical waste streams to prevent inadvertent and potentially hazardous reactions. Use clearly labeled, dedicated waste containers that are compatible with the chemical properties of this compound.

Spill Management: In the event of a spill, immediately alert personnel in the vicinity and follow the emergency procedures outlined in the laboratory's chemical hygiene plan and the this compound SDS. Small spills of solid material should be carefully taken up to avoid dust generation and placed in a designated waste container. For larger spills, it may be necessary to evacuate the area and consult with an expert.

Procedural Guidance for Disposal

The proper disposal route for this compound depends on its specific chemical properties and local, state, and federal regulations. The following steps provide a general framework for compliant disposal:

  • Characterization: Determine if the this compound waste is classified as hazardous. The SDS and regulatory guidelines will be the primary resources for this determination.

  • Containerization: Collect this compound waste in a suitable, sealed, and properly labeled container. The label should clearly identify the contents as "Hazardous Waste - this compound" (or as otherwise required by your institution) and include the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by the SDS and local regulations.[1]

Quantitative Data Summary

ParameterGuideline/RequirementSource
Hazardous Waste Accumulation Limit (Satellite) Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[2]
Container Labeling Must include the words "Hazardous Waste" and the name of the chemical.Institutional and Regulatory Requirement
Personal Protective Equipment (PPE) Refer to Section 8 of the Safety Data Sheet for specific requirements.[3]

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the neutralization or in-lab treatment of this compound waste. All disposal should be managed through established hazardous waste procedures.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds determine_hazard Determine if Hazardous Waste consult_sds->determine_hazard segregate Segregate Waste determine_hazard->segregate Hazardous non_hazardous Dispose per Non-Hazardous Protocol determine_hazard->non_hazardous Non-Hazardous label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store request_pickup Request EHS/Contractor Pickup store->request_pickup disposal Proper Disposal by Licensed Facility request_pickup->disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's chemical hygiene plan and disposal procedures. Regulations for chemical waste disposal can vary by location.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.